Spiro[isochroman-4,4'-piperidine]
Description
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Structure
3D Structure
Properties
IUPAC Name |
spiro[1,3-dihydroisochromene-4,4'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-4-12-11(3-1)9-15-10-13(12)5-7-14-8-6-13/h1-4,14H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTGFZPABWGWIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COCC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445771 | |
| Record name | Spiro[isochroman-4,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909034-85-1 | |
| Record name | Spiro[isochroman-4,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structure-activity relationship (SAR) of spiro[isochroman-4,4'-piperidine] derivatives
The following technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of spiro[isochroman-4,4'-piperidine] derivatives. This guide is designed for medicinal chemists and drug discovery scientists, focusing on the scaffold's topological uniqueness, synthetic pathways, and pharmacological versatility.
Executive Summary: The Privileged Spiro-Scaffold
The spiro[isochroman-4,4'-piperidine] core represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike its more common isomer, spiro[isochroman-1,4'-piperidine] (formed via Oxa-Pictet-Spengler), the 4,4'-spiro fusion creates a distinct topological vector.
By rigidly fusing the piperidine ring to the C4 position of the isochroman system, this scaffold locks the nitrogen atom's vector relative to the aromatic ring. This conformational restriction reduces the entropic penalty of binding (
Key Therapeutic Classes:
-
Histamine Release Inhibitors: Modulation of mast cell degranulation.
-
Sigma Receptor Ligands: Exploiting the hydrophobic pocket via N-substituents.[1]
-
Opioid/Nociceptin Antagonists: Structural overlap with 4-phenylpiperidine opioids.
Structural Topology & Numbering
To ensure accurate SAR interpretation, the numbering system must be rigorously defined. The spiro-carbon is located at C4 of the isochroman ring and C4' of the piperidine ring.
-
Region A (Aromatic): The benzene ring of the isochroman (positions 5, 6, 7, 8).
-
Region B (Linker): The C3 methylene and O2 oxygen of the isochroman.
-
Region C (Basic Center): The Piperidine Nitrogen (N1').
Topological Distinction: In the 4,4'-isomer, the aromatic ring is attached to the spiro carbon via a single bond (C4a-C4), whereas in the 1,4'-isomer, the aromatic ring is fused directly adjacent to the spiro center via the C8a-C1 bond. This subtle shift dramatically alters the distance between the basic nitrogen and the aromatic centroid—a critical pharmacophoric parameter.
Synthetic Accessibility: The Cyclization Protocol
While the 1,4'-isomer is accessed via the Oxa-Pictet-Spengler reaction, the spiro[isochroman-4,4'-piperidine] core requires a different synthetic logic, typically involving intramolecular Friedel-Crafts cyclization or chloromethylation-cyclization sequences.
Diagram 1: Synthetic Pathway (Friedel-Crafts Approach)
Caption: Synthetic workflow for constructing the spiro[isochroman-4,4'-piperidine] core, highlighting the critical intramolecular cyclization step.
Structure-Activity Relationship (SAR) Matrix
The SAR of this scaffold is driven by three primary vectors. The table below summarizes the impact of modifications at these positions based on aggregated medicinal chemistry data.
Table 1: SAR Vector Analysis
| Region | Structural Modification | Impact on Physicochemical Properties | Biological Consequence (General) |
| N1' (Piperidine) | Short Alkyl (Methyl) | Moderate Lipophilicity, High pKa (~9.5) | Basal activity; often serves as a starting point for fragment growth. |
| N1' (Piperidine) | Benzyl / Phenethyl | High Lipophilicity, | Critical for Affinity: Drastically increases potency at Sigma and Opioid receptors by engaging secondary hydrophobic pockets. |
| Isochroman C3 | Gem-dimethyl | Steric bulk, increased metabolic stability | Restricts conformation of the ether ring; can improve selectivity by clashing with off-target pockets. |
| Aromatic Ring | Halogens (Cl, F) | Electron withdrawal, lipophilicity boost | Modulates metabolic clearance (blocks hydroxylation); enhances binding to hydrophobic pockets in GPCRs. |
| Spiro C4 | Rigid Fusion | Low Entropy | The Scaffold Effect: Pre-organizes the pharmacophore, reducing the energy cost of binding compared to flexible analogs. |
Deep Dive: The N-Substituent Effect
The nitrogen atom of the piperidine ring is the primary "address" label for this scaffold.
-
Histamine Inhibition: Yamato et al. demonstrated that N-alkyl substitution is essential for inhibiting histamine release from mast cells.[2]
-
Sigma-1 Receptor: Requires a basic nitrogen flanked by hydrophobic regions. Attaching a long-chain hydrophobic group (e.g., n-octyl or phenylpropyl) to the N1' position typically converts this scaffold into a high-affinity Sigma ligand (
nM).
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols describe the synthesis of the core and a standard binding assay.
Protocol A: Synthesis of Spiro[isochroman-4,4'-piperidine] (Acid-Mediated Cyclization)
Based on the methodology of Yamato et al. (J. Med. Chem. 1981) [1][2]
-
Reagent Prep: Dissolve 1-benzyl-4-phenyl-4-piperidinemethanol (1.0 eq) in dioxane.
-
Acid Catalysis: Add concentrated HCl (excess) and 37% Formaldehyde solution (excess) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approx. 100°C) for 3–5 hours. Mechanism: The formaldehyde forms a hemiacetal/cation at the alcohol position, which undergoes Friedel-Crafts cyclization onto the phenyl ring.
-
Workup: Cool to room temperature. Basify with 10% NaOH to pH 10. Extract with Chloroform (
). -
Purification: Dry organic layer over MgSO4. Concentrate in vacuo. Recrystallize from Ethanol/Ether to yield the spiro[isochroman-4,4'-piperidine] derivative.
-
Validation: Verify structure via
-NMR. Look for the characteristic AB quartet of the isochroman C3 protons and the singlet of the C1 protons (if formaldehyde was used).
Protocol B: Radioligand Binding Assay (Sigma-1 Receptor)
Standard validation for spiro-piperidine ligands. [2]
-
Tissue Preparation: Homogenize Guinea pig brain cortex in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000
for 15 min. -
Incubation: Resuspend pellet. Incubate membrane preparation with [+]-[^3H]Pentazocine (2-3 nM) and the test compound (concentration range
to M). -
Equilibrium: Incubate at 37°C for 120 minutes.
-
Termination: Rapid filtration through Whatman GF/B filters using a cell harvester. Wash
with ice-cold buffer. -
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Pharmacophore Logic & Signaling
The biological activity of spiro[isochroman-4,4'-piperidine] is dictated by the spatial arrangement of the aromatic ring relative to the basic nitrogen.
Diagram 2: Pharmacophore Map
Caption: The spiro-fusion at C4 creates a rigid distance between the basic nitrogen and the aromatic centroid, critical for GPCR recognition.[1][3][4]
References
-
Yamato, M., et al. (1981).[2] "Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release." Journal of Medicinal Chemistry, 24(2), 194-198.[2]
-
Wünsch, B., et al. (2016).[4] "Oxa-Pictet-Spengler reaction as key step in the synthesis of novel σ receptor ligands with 2-benzopyran structure."[4] Bioorganic & Medicinal Chemistry, 24(16), 3505-3515.
-
PharmaBlock. (2023). "Spirocyclic Piperidines in Drug Discovery." PharmaBlock Whitepaper.
-
Toledo, M. A., et al. (2014).[5] "Discovery of a novel series of orally active nociceptin/orphanin FQ (NOP) receptor antagonists based on a dihydrospiro(piperidine-4,7'-thieno[2,3-c]pyran) scaffold."[5] Journal of Medicinal Chemistry, 57(8), 3418-3429.
Sources
- 1. Synthesis of sigma receptor ligands with unsymmetrical spiro connection of the piperidine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Oxa-Pictet-Spengler reaction as key step in the synthesis of novel σ receptor ligands with 2-benzopyran structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ki Summary [bindingdb.org]
Spiro[isochroman-4,4'-piperidine]: A Privileged 3D Scaffold in Modern Drug Discovery
Executive Summary
The Spiro[isochroman-4,4'-piperidine] scaffold represents a high-value "privileged structure" in medicinal chemistry, distinguished by its ability to position pharmacophores in a rigid, three-dimensional orientation. Unlike "flat" aromatic scaffolds that dominate traditional libraries, this spirocyclic system offers a high fraction of sp3-hybridized carbons (
This technical guide analyzes the structural, synthetic, and pharmacological attributes of the Spiro[isochroman-4,4'-piperidine] core. It distinguishes this specific isomer (spiro linkage at C4 of the isochroman) from the more common C1-linked analogs (Oxa-Pictet-Spengler products), highlighting its unique vector geometry and utility in targeting G-Protein Coupled Receptors (GPCRs), particularly within the histamine and opioid receptor families.
Structural & Physicochemical Analysis[1][2][3][4]
The "Escape from Flatland"
The concept of "Escaping from Flatland" posits that increasing the three-dimensionality of drug candidates improves their physicochemical properties. The Spiro[isochroman-4,4'-piperidine] scaffold exemplifies this by enforcing a perpendicular orientation between the piperidine ring and the isochroman system.
| Property | Spiro[isochroman-4,4'-piperidine] | Flat Analog (e.g., 4-phenylpiperidine) | Impact on Drugability |
| Geometry | Rigid, Orthogonal | Flexible, Planar | Reduced entropic penalty upon binding. |
| High (Quaternary Center) | Low | Improved solubility; higher clinical success probability. | |
| Vectoriality | Defined exit vectors ( | Rotatable bonds | Precise pharmacophore placement. |
| Metabolic Stability | Quaternary carbon blocks metabolic soft spots | Benzylic position often labile | Enhanced |
Isomeric Distinction
It is critical to distinguish the 4,4'-isomer from other spiro-isochromans:
-
Spiro[isochroman-1,4'-piperidine]: Formed via Oxa-Pictet-Spengler reaction (Piperidone + Phenylethanol). The spiro carbon is adjacent to the oxygen.
-
Spiro[isochroman-4,4'-piperidine] (Target): The spiro carbon is benzylic but not adjacent to oxygen. This creates a distinct spatial volume and lipophilic profile.
Synthetic Methodologies
The synthesis of the 4,4'-spiro system is synthetically more demanding than the 1,4'-isomer because it requires the construction of a quaternary center at a non-heteroatom-adjacent position.
Strategic Approaches
Two primary strategies are employed:
-
Cyclization of 4,4-Disubstituted Piperidines: Building the isochroman ring onto a pre-existing piperidine core.
-
Parham-Type Cyclization: Using lithiated halogenated aromatics to attack a piperidone, followed by ring closure.
Representative Synthetic Pathway (Graphviz)
The following diagram outlines a logical retrosynthetic disconnection and forward synthesis based on Friedel-Crafts or intramolecular etherification logic.
Caption: Synthetic logic for constructing the Spiro[isochroman-4,4'-piperidine] core via intramolecular etherification.
Detailed Protocol: Acid-Mediated Cyclization
Note: This protocol is a generalized adaptation of methods described for similar spiro-ether systems (e.g., Yamato et al., 1981).
-
Precursor Preparation: React N-benzyl-4-piperidone with 2-lithiobenzyl alcohol (generated from 2-bromobenzyl alcohol and n-BuLi) at -78°C in THF.
-
Workup: Quench with saturated
, extract with EtOAc, and purify the diol intermediate: 1-benzyl-4-(2-(hydroxymethyl)phenyl)piperidin-4-ol . -
Cyclization:
-
Dissolve the diol (1.0 eq) in dry Benzene or Toluene.
-
Add p-Toluenesulfonic acid (pTSA) (1.1 eq).
-
Reflux with a Dean-Stark trap to remove water for 4–6 hours.
-
-
Isolation:
-
Cool to RT, wash with
, dry over . -
Evaporate solvent to yield the N-benzyl-spiro[isochroman-4,4'-piperidine] .
-
Deprotection: Hydrogenolysis (
, Pd/C) yields the free amine scaffold.
-
Pharmacological Applications[5][6][7][8][9][10]
The rigid spiro-framework serves as a bioisostere for bulky hydrophobic groups found in various GPCR ligands.
Histamine Release Inhibition
Early work by Yamato et al. identified this scaffold as a potent inhibitor of histamine release from mast cells. The spiro-isochroman moiety mimics the lipophilic domain of classical antihistamines but adds rigid conformational control, potentially reducing off-target effects.
Opioid Receptor Modulation (Kappa & Delta)
The structural topology of spiro[isochroman-4,4'-piperidine] overlaps significantly with known Kappa Opioid Receptor (KOR) agonists like Spiradoline (which contains a spiro-ether system, albeit a 1-oxaspiro[4.5]decane).
-
Mechanism: The basic nitrogen of the piperidine interacts with Asp138 (in KOR), while the isochroman aromatic ring engages in
-stacking with hydrophobic residues in the binding pocket. -
Advantage: The spiro-constraint limits the "wobble" of the aromatic ring, potentially favoring specific receptor conformations (agonism vs. antagonism).
Signaling Pathway: KOR Activation
The following diagram illustrates the downstream signaling triggered by KOR agonists sharing this pharmacophore.
Caption: Signal transduction pathway for Kappa Opioid Receptor (KOR) agonists utilizing the spiro-scaffold.
Future Outlook & Library Design
The Spiro[isochroman-4,4'-piperidine] scaffold is currently underutilized compared to its 1,4'-counterpart. This "rarity" presents a strategic IP advantage.
-
Fragment-Based Drug Discovery (FBDD): The low molecular weight (<250 Da) and high solubility of the core amine make it an ideal fragment for screening.
-
Diversity Points:
-
N-substitution: Amides, sulfonamides, or alkyl groups to reach secondary binding pockets.
-
Aromatic Substitution: Introduction of halogens (F, Cl) on the isochroman benzene ring to modulate metabolic stability and lipophilicity.
-
Ring Expansion: Converting the isochroman to an isothiochroman (S instead of O) to alter polarity.
-
References
-
Yamato, M., Hashigaki, K., Ikeda, M., Ohtake, H., & Tasaka, K. (1981). Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogues for inhibition of histamine release. Journal of Medicinal Chemistry, 24(2), 194–198. Link
-
Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 26(12), 2627–2638. Link
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
-
PharmaBlock. Spirocyclic Piperidines in Drug Discovery: Bridging Molecules for Innovative Medicines. Whitepaper. Link
- Nagase, H., & Fujii, H. (2013).Opioids in Preclinical and Clinical Trials. Topics in Current Chemistry, 301, 1-38. (Contextual reference for KOR agonists).
Conformational Analysis and 3D Geometry of Spiro[isochroman-4,4'-piperidine]
Executive Summary
The spiro[isochroman-4,4'-piperidine] scaffold represents a privileged structural motif in modern medicinal chemistry, distinguished by its ability to "escape from flatland" (increasing
This guide provides a comprehensive analysis of the 3D geometry, conformational energy landscape, and experimental validation protocols for this scaffold. It is designed for medicinal chemists and structural biologists seeking to exploit this rigid framework for high-affinity ligand design in GPCR and ion channel targets.
Structural Fundamentals & Nomenclature
To accurately analyze the conformation, we must first establish the precise connectivity and numbering, as ambiguity between the C1 and C4 spiro-isomers is common in literature.
Definitive Numbering Scheme
The scaffold consists of a 3,4-dihydro-1H-2-benzopyran (isochroman) fused to a piperidine ring.
-
Isochroman Moiety:
-
Piperidine Moiety: Attached via its C4' carbon to the C4 position of the isochroman.
Expert Insight: The C4-spiro fusion is chemically distinct from the C1-spiro fusion. The C4 position is purely benzylic, conferring high chemical stability. In contrast, C1-spiro compounds are cyclic benzyl ethers (acetals), which may be susceptible to metabolic oxidation or acid-catalyzed hydrolysis.
3D Geometry and Conformational Analysis
The biological activity of this scaffold is dictated by the orthogonal arrangement of the two ring systems and the specific puckering of the isochroman ring.
The Spiro-Constraint (Orthogonality)
The central spiro-carbon (C4) is
-
Steric Consequences: This perpendicular arrangement prevents the "pancaking" often seen in fused aromatic systems, projecting substituents on the piperidine nitrogen (
) into a distinct vector relative to the aromatic ring.
Isochroman Ring Dynamics: The "Half-Chair"
Unlike the piperidine ring, the isochroman ring is not a perfect chair due to the planar benzene fusion.
-
Dominant Conformer: Half-Chair (H) or Distorted Sofa .
-
The benzene ring atoms (C4a, C8a) and C1, C4 are roughly coplanar.
-
Atoms C3 and O2 deviate from this plane to relieve torsional strain.
-
-
Barrier to Inversion: The barrier between the two enantiomeric half-chair forms (
-helicity vs. -helicity) is generally low (~3-5 kcal/mol) unless substituted. However, the bulky spiro-fusion at C4 rigidifies this significantly, often locking the isochroman into a preferred pucker to minimize steric clash with the piperidine axial protons.
Piperidine Ring Dynamics
-
Dominant Conformer: Chair .
-
N-Inversion: The nitrogen atom retains its ability to invert, but the equatorial orientation of N-substituents is heavily favored (
) to avoid 1,3-diaxial interactions with the C3/C5 protons of the piperidine ring. -
Spiro-Effect: The axial protons of the piperidine ring at C3'/C5' project directly toward the isochroman oxygen or benzene ring. This creates a "steric corridor" that restricts the rotation of the piperidine ring relative to the isochroman, effectively creating a single dominant low-energy global minimum.
Quantitative Geometric Parameters (Reference Values)
Based on average crystallographic data for spiro-piperidines:
| Parameter | Value (Approx.) | Significance |
| Spiro Angle ( | Orthogonality of the two ring systems. | |
| C4-C4' Bond Length | Standard C-C single bond; no strain elongation. | |
| Isochroman Pucker | Indicates deviation from planarity (Half-Chair). | |
| N-Vector Angle | Direction of substituent projection relative to C4. |
In Silico Conformational Profiling Protocol
For drug discovery campaigns, relying on a single static structure is insufficient. The following protocol ensures a comprehensive sampling of the conformational energy landscape.
Workflow Diagram[3]
Figure 1: Computational workflow for determining the bioactive conformer ensemble of spiro-scaffolds.
Protocol Details (Step-by-Step)
-
Force Field Selection: Use OPLS4 or MMFF94 . These force fields are parameterized well for strained organic heterocycles and spiro-junctions. Avoid generic force fields like UFF.
-
Sampling Method:
-
Use LowModeMD (Molecular Dynamics) or Monte Carlo (MC) search.
-
Rationale: Standard systematic rotation of bonds is insufficient for ring-puckering sampling. LowModeMD specifically excites low-frequency vibrational modes (like ring breathing) to escape local minima.
-
-
DFT Refinement (Critical):
-
Force fields often underestimate the anomeric effects in the isochroman ring (O-C-C interactions).
-
Recommendation: Re-optimize geometries of all conformers within 5 kcal/mol of the global minimum using DFT (B3LYP-D3/6-31G)* or
B97X-D (to account for dispersion forces between the piperidine and the aromatic ring).
-
Experimental Validation
Theoretical models must be validated against physical data.
X-Ray Crystallography
While specific crystal structures of the 4,4'-isomer are less abundant than the 1,4'-isomer, analogous structures confirm the orthogonal spiro-geometry.
-
Key Metric: Look for the torsion angle
(C3-C4-C4'-C3') to verify the perpendicularity.
NMR Spectroscopy (Solution State)
In solution, the molecule is dynamic.
-
NOESY/ROESY: Strong NOE correlations should be observed between the piperidine axial protons (H3'/H5') and the isochroman aromatic protons (H5) . This interaction is the "fingerprint" of the spiro-geometry.
-
Coupling Constants (
): The isochroman C3 protons will appear as an AB system (or coupled to C4 if not spiro). In the spiro[isochroman-4,4'-piperidine], the C3 protons are diastereotopic singlets (or AB quartet) because there are no protons on C4.
Synthesis and Applications
Synthesis Route (Impact on Geometry)
The construction of the quaternary C4 center is the geometry-defining step.
-
Method: Cyclization of 4-(2-hydroxymethylphenyl)-piperidine-4-ol derivatives or via Friedel-Crafts cyclization of phenethyl alcohols onto a piperidone ketal.
-
Outcome: These cyclizations are generally under thermodynamic control, yielding the most stable chair/half-chair fusion.
Medicinal Chemistry Utility[4][5]
-
Histamine Release Inhibition: Early studies (Chem. Pharm. Bull. 1983) demonstrated that the rigid projection of the piperidine nitrogen in spiro[isochroman-4,4'-piperidine] analogues is critical for inhibiting histamine release from mast cells.
-
Receptor Selectivity: The scaffold is increasingly used to design Sigma-1 receptor ligands and Kappa Opioid Receptor (KOR) agonists. The spiro-center limits the "induced fit" conformational entropy penalty upon binding, often leading to higher affinity compared to flexible analogues.
References
-
Conformational Analysis of Spiro-Piperidines
-
Crystallographic Data (Analogous Scaffolds)
-
General Spiro Scaffold Utility
-
Computational Methodology
- Title: Best Practices for Conformational Sampling of Macrocycles and Spirocycles.
- Source:Journal of Chemical Theory and Comput
-
URL:[Link]
Sources
- 1. A Structural Analysis of Spiropyran and Spirooxazine Compounds and Their Polymorphs [mdpi.com]
- 2. The Role of Hidden Conformers in Determination of Conformational Preferences of Mefenamic Acid by NOESY Spectroscopy [mdpi.com]
- 3. Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validating and understanding ring conformations using small molecule crystallographic data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. researchgate.net [researchgate.net]
The Spiro[isochroman-4,4'-piperidine] Scaffold: A Privileged Motif in Modern GPCR Ligand Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The quest for novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore beyond the traditional flat, aromatic structures that have long dominated drug discovery. In this pursuit, three-dimensional (3D) scaffolds have emerged as a powerful strategy to engage with the complex topographies of biological targets. Among these, the spiro[isochroman-4,4'-piperidine] core and its related analogs have garnered significant attention, particularly in the design of ligands for G-protein coupled receptors (GPCRs). This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological applications of this privileged scaffold, offering field-proven insights and detailed methodologies for its successful implementation in GPCR-targeted drug discovery programs.
Introduction: The Rationale for Spirocyclic Scaffolds in GPCR Ligand Design
G-protein coupled receptors represent the largest family of cell surface receptors and are the targets for a significant portion of currently marketed drugs.[1] Their intricate binding pockets, often characterized by deep, narrow cavities, present both a challenge and an opportunity for ligand design. Traditional, planar molecules can sometimes lack the necessary conformational rigidity and precise vectoral presentation of pharmacophoric elements to achieve high affinity and selectivity.
Spirocyclic scaffolds, such as spiro[isochroman-4,4'-piperidine], offer a compelling solution to these challenges.[2][3][4][5][6][7][8] By virtue of their fused, non-planar ring systems, they introduce a higher degree of three-dimensionality and conformational constraint compared to their acyclic or simple cyclic counterparts. This inherent rigidity can reduce the entropic penalty upon binding to a receptor, potentially leading to enhanced potency.[3] Furthermore, the defined spatial arrangement of substituents on a spirocyclic core allows for a more precise probing of the receptor binding site, which can translate to improved selectivity against closely related receptor subtypes.[3]
From a physicochemical perspective, the increased sp3-character of spirocyclic compounds often correlates with improved aqueous solubility and metabolic stability, key attributes for developing orally bioavailable drugs.[2][8] The novelty of these scaffolds can also open up new intellectual property space, a crucial consideration in the competitive landscape of drug development.[2][8]
This guide will delve into the practical aspects of utilizing the spiro[isochroman-4,4'-piperidine] scaffold, from its chemical synthesis to its application in the discovery of novel GPCR modulators for a range of therapeutic indications.
Synthesis of the Spiro[isochroman-4,4'-piperidine] Core
The construction of the spiro[isochroman-4,4'-piperidine] core can be achieved through several synthetic strategies. A common and effective approach involves a Pictet-Spengler reaction, which allows for the formation of the tetrahydroisoquinoline ring system.[9][10] The following is a representative, multi-step synthesis that has been adapted from literature procedures.
Experimental Protocol: Synthesis of Spiro[isochroman-4,4'-piperidine]
Step 1: Synthesis of the Piperidine Precursor
The synthesis typically begins with a suitably protected 4-piperidone derivative. The choice of the nitrogen protecting group (e.g., Boc, Cbz) is critical and should be orthogonal to the reaction conditions in subsequent steps.
Step 2: Pictet-Spengler Cyclization
A key step in the synthesis is the acid-catalyzed cyclization of a phenylethylamine derivative with a carbonyl compound. In the context of the spiro[isochroman-4,4'-piperidine] synthesis, an N-sulfonyl activated Pictet-Spengler reaction can be employed for high yields.[9][10]
Step 3: Deprotection and Final Product Formation
The final step involves the removal of the protecting groups to yield the desired spiro[isochroman-4,4'-piperidine] core.
Applications in GPCR Ligand Design: Case Studies
The versatility of the spiro[isochroman-4,4'-piperidine] scaffold is evident in its successful application to a diverse range of GPCR targets. The following sections will explore some key examples, highlighting the structure-activity relationships and the resulting pharmacological profiles.
GPR119 Agonists for Type 2 Diabetes
G-protein coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes.[11][12] It is primarily expressed in pancreatic β-cells and intestinal L-cells. Agonism of GPR119 leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[1][12][13][14][15]
The spiro[chromane-2,4'-piperidine] scaffold, a close analog of spiro[isochroman-4,4'-piperidine], has been successfully employed in the development of potent and orally bioavailable GPR119 agonists.[16][17]
Structure-Activity Relationship (SAR) Insights:
-
Spirocyclic Core: The conformational restriction imposed by the spirocyclic core was a key design element that led to the discovery of potent agonists.[16][17]
-
Substituents on the Chromane Ring: The nature and position of substituents on the aromatic ring of the chromane moiety significantly influence potency and selectivity.
-
Piperidine Substituents: Modifications to the piperidine nitrogen are crucial for modulating the pharmacological properties and ADME profile of the compounds.
Table 1: Representative Spiro[chromane-2,4'-piperidine] GPR119 Agonists and their In Vitro Potency
| Compound | R1 | R2 | EC50 (nM) | Emax (%) |
| Lead Compound | H | SO2-Ph | 369 | 82 |
| Optimized Candidate | 7-Cl | CH2-Ph | 54 | 181 |
Data adapted from the literature.[16]
5-HT2C Receptor Agonists for Obesity and Psychiatric Disorders
The serotonin 5-HT2C receptor, a Gq/11-coupled GPCR, is a well-validated target for the treatment of obesity and various psychiatric conditions such as anxiety and depression.[18][19] Activation of 5-HT2C receptors in the central nervous system leads to a reduction in food intake and has demonstrated therapeutic effects in mood disorders.[19]
The spiro[chromene-2,4'-piperidine] scaffold has been identified as a novel chemotype for potent and selective 5-HT2C receptor agonists.[3]
SAR Insights:
-
Chromene vs. Chromane: The double bond in the chromene ring was found to be crucial for high 5-HT2C receptor potency, with the corresponding saturated chromane analog being inactive.[3]
-
Halogen Substitution: Small halogen substituents (e.g., Cl, F) at the 7-position of the chromene ring enhanced both potency and selectivity for the 5-HT2C receptor over the closely related 5-HT2A and 5-HT2B subtypes.[3]
-
Piperidine Nitrogen: The basicity of the piperidine nitrogen is essential for interaction with a key aspartate residue (Asp134) in the receptor binding pocket.[3]
Table 2: In Vitro Activity of Spiro[chromene-2,4'-piperidine] Derivatives at 5-HT2C Receptors
| Compound | R | EC50 (nM) | Emax (%) | 5-HT2A Activity | 5-HT2B Activity |
| 4 | H | 147.1 | 89.43 | Inactive | Inactive |
| 8 | 7-Cl | 121.5 | 71.09 | Inactive | Inactive |
Data adapted from the literature.[3]
Neurokinin (NK) Receptor Antagonists for Pain and Inflammation
Neurokinin receptors, including NK1 and NK2, are involved in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction. Antagonists of these receptors have therapeutic potential for the treatment of chronic pain, inflammatory disorders, and emesis. The spiro-substituted piperidine scaffold has been utilized to develop dual NK1/NK2 receptor antagonists.
Experimental Protocols for GPCR Functional Assays
The successful evaluation of novel ligands requires robust and reliable functional assays that can accurately quantify receptor activation or inhibition. The choice of assay depends on the primary signaling pathway of the GPCR target.
Gq-Coupled Receptor Functional Assay: Calcium Flux
For GPCRs that couple to Gq/11, such as the 5-HT2C and NK1 receptors, ligand binding leads to the activation of phospholipase C (PLC), which in turn stimulates the release of intracellular calcium.[16][20][21][22][23][24] This change in intracellular calcium concentration can be measured using fluorescent calcium indicators.
Experimental Protocol: FLIPR-based Calcium Flux Assay
-
Cell Culture: Plate cells stably expressing the GPCR of interest in black-walled, clear-bottom 96-well or 384-well plates and culture overnight.
-
Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5) loading buffer to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate assay buffer.
-
Assay Measurement: Use a fluorescence imaging plate reader (FLIPR) or a similar instrument to measure the fluorescence intensity before and after the addition of the test compounds.
-
Data Analysis: The change in fluorescence intensity is proportional to the intracellular calcium concentration. Calculate EC50 or IC50 values by fitting the data to a dose-response curve.
Gs-Coupled Receptor Functional Assay: cAMP Accumulation
For Gs-coupled receptors like GPR119, agonist binding stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[1][12][13][14] This can be measured using various techniques, including competitive immunoassays or reporter gene assays.
Experimental Protocol: HTRF-based cAMP Assay
-
Cell Culture and Stimulation: Culture cells expressing the GPCR of interest and then stimulate them with varying concentrations of the test compounds in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
HTRF Reaction: Add the HTRF reagents, which typically consist of a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.
-
Signal Detection: After an incubation period, measure the HTRF signal on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced by the cells.
-
Data Analysis: Generate dose-response curves and calculate EC50 values.
Signaling Pathways and Workflow Diagrams
Visualizing the complex biological processes involved in GPCR signaling and the experimental workflows used to study them is crucial for a clear understanding.
GPCR Signaling Pathways
Figure 1: Simplified signaling pathways for Gs- and Gq-coupled GPCRs.
Experimental Workflow
Figure 2: A typical workflow for the discovery of novel GPCR ligands.
Conclusion and Future Perspectives
The spiro[isochroman-4,4'-piperidine] scaffold and its analogs represent a valuable tool in the medicinal chemist's armamentarium for the design of novel GPCR ligands. Their inherent three-dimensionality, conformational rigidity, and favorable physicochemical properties have enabled the discovery of potent and selective modulators for a range of important therapeutic targets. As our understanding of the structural biology of GPCRs continues to deepen, the rational design of spirocyclic ligands that can precisely complement the intricacies of receptor binding pockets will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles. The continued exploration of novel synthetic methodologies to access a wider diversity of spirocyclic frameworks will further fuel innovation in this exciting area of drug discovery.
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The Ascendance of a Three-Dimensional Scaffold: An In-depth Technical Guide to the History and Development of Spiro-Piperidine Based Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The spiro-piperidine motif, a unique three-dimensional (3D) heterocyclic system, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent structural rigidity, coupled with the ability to project substituents into distinct vectors of chemical space, offers significant advantages in the design of potent and selective therapeutic agents. This guide provides a comprehensive exploration of the history, synthetic evolution, and strategic applications of spiro-piperidine based heterocycles in drug discovery. We will delve into the foundational synthetic strategies that first brought this structural class to the forefront, trace the development of more sophisticated and efficient methodologies, and provide detailed, field-proven protocols for key transformations. Furthermore, we will examine the critical role of spiro-piperidines as bioisosteres and their successful incorporation into approved pharmaceuticals, offering insights into the causality behind their design and the experimental choices that led to their clinical success.
Introduction: The Strategic Advantage of Three-Dimensionality
In the quest for novel therapeutics with improved efficacy and safety profiles, medicinal chemists have increasingly sought to move beyond the "flatland" of two-dimensional aromatic structures. Spirocyclic scaffolds, and in particular spiro-piperidines, have answered this call by providing a robust framework for creating molecules with enhanced three-dimensionality. This unique structural feature allows for more precise and extensive interactions with biological targets, often leading to increased potency and selectivity. Moreover, the introduction of a spiro center can favorably modulate a molecule's physicochemical properties, such as aqueous solubility and metabolic stability, which are critical for drug development.[1]
This guide will serve as a technical resource for researchers, providing a historical perspective on the development of spiro-piperidine synthesis, a detailed examination of key synthetic strategies with actionable protocols, and an analysis of their impact on contemporary drug design.
A Journey Through Time: The Historical Development of Spiro-Piperidine Synthesis
The synthesis of spiro-piperidine heterocycles has evolved significantly from early, often harsh, multi-step procedures to elegant and highly efficient modern methodologies. This progression reflects the broader advancements in synthetic organic chemistry and the increasing demand for these complex scaffolds in drug discovery programs.
Early Explorations: Foundational Cyclization Strategies
The initial forays into spiro-piperidine synthesis relied on classical intramolecular cyclization reactions. One of the seminal approaches involved the intramolecular Mannich reaction . This strategy typically involves the condensation of a pre-functionalized piperidin-4-one derivative with a suitable tethered nucleophile. The inherent reactivity of the piperidone carbonyl group and the proximal nucleophile drives the formation of the spirocyclic core.
Another foundational method is the Dieckmann condensation , a base-catalyzed intramolecular cyclization of a diester to form a β-keto ester. By carefully designing substrates containing both a piperidine ring and a diester moiety, early chemists were able to construct spirocyclic piperidinones, which could then be further elaborated.[2]
A significant milestone in the synthesis of more complex spiro-piperidines was the application of the Pictet-Spengler reaction . First discovered in 1911, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[3] This powerful transformation allows for the construction of tetrahydroisoquinoline and related heterocyclic systems, and its intramolecular variant has been ingeniously adapted to create spiro-piperidine scaffolds.[4]
The Modern Era: Efficiency, Asymmetry, and Novel Disconnections
The late 20th and early 21st centuries have witnessed a renaissance in spiro-piperidine synthesis, driven by the development of new catalytic methods and a deeper understanding of reaction mechanisms.
Catalytic Asymmetric Synthesis: A major breakthrough has been the advent of catalytic asymmetric methods, enabling the enantioselective synthesis of chiral spiro-piperidines. Chiral phosphoric acids, for instance, have been successfully employed as catalysts in intramolecular aza-Michael cyclizations to produce 3-spiropiperidines with high enantiomeric excess.[5][6] This level of stereochemical control is crucial for optimizing interactions with chiral biological targets.
Photoredox Catalysis: More recently, photoredox catalysis has emerged as a powerful tool for the construction of spiro-piperidines under mild conditions.[7][8] This strategy often involves the generation of a radical species from a linear precursor, which then undergoes a regioselective cyclization to form the spirocyclic product.[7] The use of visible light and an organic photocatalyst avoids the need for harsh reagents and high temperatures, making it a more sustainable and functional group tolerant approach.[7][8]
The evolution of these synthetic strategies is a testament to the ingenuity of synthetic chemists and their continuous efforts to develop more efficient and versatile methods for accessing complex molecular architectures.
Key Synthetic Strategies and Experimental Protocols
This section provides a detailed examination of key synthetic methodologies for the construction of spiro-piperidine based heterocycles, complete with step-by-step experimental protocols. These protocols are designed to be self-validating, providing researchers with the necessary information to implement these transformations in their own laboratories.
Intramolecular Cyclization of Piperidin-4-one Derivatives
The intramolecular cyclization of appropriately substituted piperidin-4-ones is a robust and widely used strategy for the synthesis of spiro-piperidines. The choice of the tethered electrophile and the reaction conditions are critical for achieving high yields and selectivity.
Experimental Protocol: Synthesis of a Spiro[piperidine-4,2'-dihydrofuran] Derivative
This protocol describes a typical intramolecular alkylation to form a spiro-piperidine.
-
Step 1: N-Alkylation of 4-Piperidone. To a solution of 1-Boc-4-piperidone (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere. Stir the mixture for 30 minutes, then add 1,3-dibromopropane (1.5 eq). Allow the reaction to warm to room temperature and stir for 16 hours. Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
-
Step 2: Intramolecular Cyclization. The product from Step 1 is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere. A solution of lithium diisopropylamide (LDA) (1.1 eq) in THF is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 4 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired spiro[piperidine-4,2'-dihydrofuran] derivative.
Causality Behind Experimental Choices:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the piperidone at the α-position to facilitate the initial alkylation without competing nucleophilic addition to the carbonyl.
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent is chosen to dissolve the ionic intermediates and facilitate the SN2 reaction.
-
Lithium Diisopropylamide (LDA): A strong, sterically hindered base is used in the second step to deprotonate the α-carbon of the tethered chain, initiating the intramolecular cyclization. The low temperature (-78 °C) is crucial to control the regioselectivity of the deprotonation and prevent side reactions.
The Pictet-Spengler Reaction for Spiro-Piperidine Synthesis
The Pictet-Spengler reaction offers a powerful method for constructing spiro-piperidines fused to aromatic systems. The reaction proceeds through an initial condensation to form an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution.
Experimental Protocol: Synthesis of a Spiro[isoquinoline-4,4'-piperidine] Derivative [4]
This protocol is adapted from a literature procedure for the synthesis of a spiro[isoquinoline-4,4'-piperidine].[4]
-
Step 1: Synthesis of the β-Arylethylamine Precursor. A solution of a suitable substituted phenethylamine (1.0 eq) and 1-Boc-4-piperidone (1.1 eq) in dichloromethane (DCM) is stirred at room temperature for 1 hour. Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise, and the reaction mixture is stirred for 16 hours. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Step 2: Pictet-Spengler Cyclization. The product from Step 1 is dissolved in trifluoroacetic acid (TFA) at 0 °C. The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours. The TFA is removed under reduced pressure, and the residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to yield the spiro[isoquinoline-4,4'-piperidine].
Causality Behind Experimental Choices:
-
Sodium Triacetoxyborohydride: A mild reducing agent that is selective for the reduction of the intermediate iminium ion in the presence of the ketone starting material.
-
Trifluoroacetic Acid (TFA): A strong acid catalyst is required to promote both the formation of the iminium ion and the subsequent electrophilic aromatic substitution. It also serves as the solvent in this case.
Modern Approaches: Photoredox-Catalyzed Spirocyclization
Photoredox catalysis provides a mild and efficient route to spiro-piperidines from linear precursors, avoiding the need for harsh reagents or high temperatures.
Experimental Protocol: Synthesis of a Spiro-Piperidine via Radical Hydroarylation [7]
This protocol is a general procedure based on published methods for the photoredox-catalyzed synthesis of spiropiperidines.[7]
-
Step 1: Preparation of the Aryl Halide Precursor. An appropriate N-protected piperidine derivative bearing a tethered olefin is reacted with a suitable aryl iodide in the presence of a base such as potassium carbonate in a solvent like acetonitrile at elevated temperature to afford the aryl halide precursor.
-
Step 2: Photoredox-Catalyzed Cyclization. A solution of the aryl halide precursor (1.0 eq), an organic photocatalyst such as 4CzIPN (1-5 mol%), and a tertiary amine base like diisopropylethylamine (DIPEA) (2.0 eq) in a degassed solvent (e.g., acetonitrile) is irradiated with blue LEDs at room temperature for 12-24 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give the desired spiro-piperidine product.
Causality Behind Experimental Choices:
-
Organic Photocatalyst (e.g., 4CzIPN): This catalyst absorbs visible light and initiates the single-electron transfer process required to generate the aryl radical.
-
Tertiary Amine Base (DIPEA): Acts as a sacrificial electron donor to regenerate the photocatalyst and also serves as a base to neutralize any acid generated during the reaction.
-
Blue LEDs: Provide the necessary energy to excite the photocatalyst and drive the reaction.
Spiro-Piperidines in Medicinal Chemistry: From Bioisostere to Blockbuster Drug
The unique structural and physicochemical properties of spiro-piperidines have made them highly valuable in drug discovery. They are often employed as bioisosteric replacements for other cyclic systems, such as piperidines or cyclohexanes, to improve potency, selectivity, or pharmacokinetic profiles.[1][9]
Spiro-Piperidines as Bioisosteres
The rigid, three-dimensional nature of the spiro-piperidine scaffold allows for the precise positioning of functional groups in space, mimicking the binding interactions of other cyclic moieties while offering a distinct and often more favorable property profile. This has led to their successful application as bioisosteres in numerous drug discovery programs.
Case Study: Approved Drugs Featuring the Spiro-Piperidine Core
The therapeutic relevance of spiro-piperidines is underscored by their presence in several approved drugs.
Fluspirilene: An antipsychotic drug discovered in the 1960s, Fluspirilene features a 1,3,8-triazaspiro[4.5]decan-4-one core.[10][11] Its synthesis involves the construction of this spirocyclic system from 1-benzyl-4-piperidone through a multi-step sequence that includes a Strecker reaction followed by cyclization.[10]
Pimozide: Another antipsychotic, Pimozide, contains a spiro-piperidine moiety.[12] The synthesis of its core structure highlights the strategic use of intramolecular cyclization reactions to build the complex spirocyclic framework.
Haloperidol: While not a classic spiro-piperidine, the synthesis of the widely used antipsychotic Haloperidol involves the reaction of 4-(4-chlorophenyl)-4-hydroxypiperidine with a butyrophenone derivative, showcasing the importance of substituted piperidines in the construction of CNS-active drugs.[13][14]
These examples demonstrate the long-standing importance of piperidine-containing spirocycles and related structures in the development of clinically successful drugs.
Data Presentation and Visualization
Table 1: Comparison of Synthetic Strategies for Spiro-Piperidine Synthesis
| Synthetic Strategy | Key Transformation | Advantages | Disadvantages |
| Intramolecular Cyclization | Mannich, Dieckmann, Alkylation | Readily available starting materials, well-established chemistry. | Often requires multi-step synthesis of precursors, may lack stereocontrol. |
| Pictet-Spengler Reaction | Iminium ion cyclization | Forms fused aromatic systems, good for library synthesis. | Can require harsh acidic conditions, limited to certain aromatic systems. |
| Catalytic Asymmetric Synthesis | Chiral catalyst-mediated cyclization | High enantioselectivity, access to chiral spirocycles. | Catalyst development can be challenging, may require specific substrates. |
| Photoredox Catalysis | Radical cyclization | Mild reaction conditions, high functional group tolerance, sustainable. | Can be sensitive to oxygen, may require specialized equipment. |
Diagrams of Key Concepts
Caption: Key concepts in spiro-piperidine chemistry.
Caption: Simplified mechanism of photoredox-catalyzed spirocyclization.
Conclusion and Future Perspectives
The journey of spiro-piperidine based heterocycles from niche structural curiosities to indispensable tools in drug discovery is a compelling narrative of chemical innovation. The development of increasingly sophisticated synthetic methods has unlocked access to a vast and diverse chemical space, enabling the creation of novel therapeutic agents with enhanced properties. As our understanding of disease biology deepens, the demand for structurally complex and three-dimensional molecules will only intensify. Future advancements in areas such as C-H activation, flow chemistry, and computational chemistry will undoubtedly lead to even more efficient and selective methods for the synthesis of spiro-piperidines, further solidifying their role as a cornerstone of modern medicinal chemistry. The continued exploration of this fascinating class of heterocycles holds immense promise for the discovery of the next generation of life-changing medicines.
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Griggs, S. D., Tape, D. D., & Clarke, P. A. (2018). Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry, 16(35), 6620–6633. [Link]
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Cossy, J. (2005). Selective methodologies for the synthesis of biologically active piperidinic compounds. The Chemical Record, 5(3), 151–163. [Link]
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Troin, Y., & Clarke, P. A. (2018). A Maitland Japp Inspired Synthesis of 2-Spiropiperidines. White Rose eTheses Online. Retrieved from [Link]
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ResearchGate. (n.d.). Plausible reaction mechanism for the synthesis of spiro piperidine derivative. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). DE2915596A1 - METHOD FOR MANUFACTURING HALOPERIDOL. Google Patents.
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Demchenko, A. M., & Stepaniuk, O. O. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 283, 117006. [Link]
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Ravi, S. (2021). An Asymmetric Approach Towards 3-Spiropiperidines. University of York. Retrieved from [Link]
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Wikipedia. (n.d.). Pictet–Spengler reaction. Wikipedia. Retrieved from [Link]
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ResearchGate. (n.d.). The First Synthesis of Spiro(1,4-Benzodioxin-2,4′-Piperidines) and Spiro (1,4-Benzodioxin-2,3′-Pyrrolidines). ResearchGate. Retrieved from [Link]
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Dotsenko, V. V., Krivokolysko, S. G., & Litvinov, V. P. (2007). THE MANNICH REACTION IN THE SYNTHESIS OF N,S-CONTAINING HETEROCYCLES. 7. EFFECTIVE ONE-POT SYNTHESIS OF DERIVATIVES OF SPIRO[3,5,7,11-TETRAAZATRICYCLO [7.3.1.02,7]TRIDEC-2-ENE-13,4′-PIPERIDINE]. Chemistry of Heterocyclic Compounds, 43(11), 1455–1456. [Link]
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O'Brien, P., & Childs, A. C. (2009). Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine: Concise Synthesis of L-733,060. ACS Figshare. [Link]
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Liu, J., Jian, T., Sebhat, I., & Nargund, R. (2006). Preparation of 2,3-dihydro-1H-spiro[isoquinoline-4,4′-piperidine] via an N-sulfonyl Pictet–Spengler reaction. Tetrahedron Letters, 47(29), 5115–5117. [Link]
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ResearchGate. (n.d.). Asymmetric 'Clip-Cycle' Synthesis of 3-Spiropiperidines. ResearchGate. Retrieved from [Link]
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Patil, A., & Salunkhe, R. S. (n.d.). Plausible reaction mechanism for the synthesis of spiro piperidine derivative. ResearchGate. Retrieved from [Link]
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White Rose Research Online. (n.d.). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. White Rose Research Online. Retrieved from [Link]
- Google Patents. (n.d.). CN105503650A - Method for synthesis of haloperidol drug intermediate 4-chlorobutyronitrile. Google Patents.
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Cossy, J., & Arseniyadis, S. (2005). Selective methodologies for the synthesis of biologically active piperidinic compounds. The Chemical Record, 5(3), 151-163. [Link]
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Le, T. B., & Gillaizeau, I. (2023). Accessing spiropiperidines from dihydropyridones through tandem triflation–allylation and ring-closing metathesis (RCM). Organic & Biomolecular Chemistry, 21(25), 5236–5240. [Link]
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Gpatindia. (2020, May 19). HALOPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. Retrieved from [Link]
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Wünsch, B., & Chambers, M. (1994). Spiropiperidines as high-affinity, selective .sigma. ligands. Journal of Medicinal Chemistry, 37(17), 2753–2759. [Link]
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PubMed. (n.d.). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. PubMed. Retrieved from [Link]
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Earp, S. E., & Farr, C. D. (2017). Classics in Chemical Neuroscience: Haloperidol. ACS Chemical Neuroscience, 8(2), 233–240. [Link]
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Shishkina, S. V., & Shishkin, O. V. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1361. [Link]
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Lenci, E., & Trabocchi, A. (2017). Synthesis of Peptidomimetics via the Pictet-Spengler Reaction. Molecules, 22(10), 1699. [Link]
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Chemistry Stack Exchange. (2017, July 19). Synthesis of Haloperidol with 4-chlorobutanoyl chloride and piperidin-4-one. Chemistry Stack Exchange. Retrieved from [Link]
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Di, M., & Li, J. (2024). Pimozide and Adipic Acid: A New Multicomponent Crystalline Entity for Improved Pharmaceutical Behavior. Pharmaceutics, 16(12), 1697. [Link]
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Crouzel, C., Mestelan, G., Kraus, E., Lecomte, J. M., & Comar, D. (1980). Synthesis of a /sup 11/C-labelled neuroleptic drug: pimozide. International Journal of Applied Radiation and Isotopes, 31(9), 545–548. [Link]
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Lenci, E., & Trabocchi, A. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(7), 890. [Link]
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Montagnon, T., & Tofi, M. (2007). Synthesis of the Spirocyclic Core of the Prunolides Using a Singlet Oxygen-Mediated Cascade Sequence. Organic Letters, 9(16), 3033–3035. [Link]
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University of Cambridge. (n.d.). Synthesis and Characterization of Modular Pyrimdopteridine Photoredox Catalysts. University of Cambridge. Retrieved from [Link]
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Musacchio, A. J., & Stephenson, C. R. J. (2024). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Journal of the American Chemical Society. [Link]
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Technical Whitepaper: The Spiro[isochroman-4,4'-piperidine] Scaffold in Medicinal Chemistry
This technical guide provides a comprehensive landscape analysis of spiro[isochroman-4,4'-piperidine] pharmaceutical agents. It is designed for drug discovery scientists and IP strategists, focusing on the scaffold's structural utility, synthesis, and therapeutic potential.
Executive Summary: The "Spiro-Switch" Advantage
The spiro[isochroman-4,4'-piperidine] scaffold represents a privileged structural motif in modern drug discovery. Unlike flat, aromatic-rich molecules, this sp3-rich scaffold offers a rigid, three-dimensional architecture that positions pharmacophores in unique vectors, enhancing selectivity and solubility.
While often overshadowed by its isomer, spiro[isochroman-1,4'-piperidine] , the 4,4'-spiro system has demonstrated critical utility in three primary domains:
-
Mast Cell Stabilization: Inhibition of histamine release (Anti-allergic).
-
GPCR Modulation: Kappa Opioid Receptor (KOR) and Sigma Receptor ligands.
-
Ion Channel Blockade: Anti-arrhythmic agents targeting potassium channels.
This guide analyzes the chemical space defined by this scaffold, providing validated synthesis protocols and a strategic patent review.
Chemical Architecture & Pharmacophore Analysis[1][2]
The core structure consists of a piperidine ring spiro-fused at the C4 position of an isochroman (3,4-dihydro-1H-2-benzopyran) system.
Structural Differentiation
It is critical to distinguish the 4,4'-spiro scaffold from the more common 1,4'-spiro isomer:
-
Spiro[isochroman-1,4'-piperidine]: The spiro carbon is adjacent to the oxygen. Often synthesized via an Oxa-Pictet-Spengler reaction.
-
Spiro[isochroman-4,4'-piperidine]: The spiro carbon is benzylic and remote from the oxygen. This creates a distinct "T-shaped" molecular geometry ideal for binding deep hydrophobic pockets in GPCRs.
3D-Pharmacophore Mapping (Graphviz)
The following diagram illustrates the structural logic and vectors for derivatization.
Figure 1: Pharmacophore dissection of the spiro[isochroman-4,4'-piperidine] scaffold, highlighting key interaction domains.
Patent Landscape & Therapeutic Applications[3][4][5][6]
The patent landscape for this scaffold is fragmented, with early foundational IP expiring and new utility patents emerging in niche neurological and immunological areas.
Key Patent Families[7]
| Assignee / Inventor | Patent / Ref | Priority Date | Core Claim / Utility | Status |
| Yamato et al. | US 4,066,648 | 1976 | Foundational synthesis of isochroman derivatives. | Expired |
| Sandoz / Novartis | US 3,686,186 | 1972 | 1,4'-spiro derivatives (often cited as prior art for 4,4'). | Expired |
| Merck & Co. | EP 0431943 | 1991 | Spiro(pyran)piperidines as Class III anti-arrhythmics. | Expired |
| GlaxoSmithKline | US 8,367,692 | 2008 | NK1 antagonists (Structurally related spiro-pyrrolidines). | Active |
| Ono Pharma | US 7,498,323 | 2004 | Spiro-piperidines for chemokine receptor antagonism (CCR5). | Active |
Freedom to Operate (FTO)
The core spiro[isochroman-4,4'-piperidine] structure is currently in the public domain . This allows significant freedom for researchers to utilize the core scaffold for new therapeutic uses (method of use patents) or to generate novel composition of matter by functionalizing the piperidine nitrogen or the aromatic ring (e.g., at C6 or C7 positions).
Technical Deep Dive: Synthesis Protocols
This section details the synthesis of the 4,4'-spiro core. Unlike the 1,4'-isomer, which uses the facile Oxa-Pictet-Spengler reaction, the 4,4'-isomer requires a stepwise construction of the quaternary carbon.
Protocol A: The Yamato Cyclization (Historical Standard)
Reference: Yamato, M. et al. J. Med. Chem. 1981, 24, 194-198.[1]
Mechanism: This route relies on the intramolecular Friedel-Crafts cyclization of a phenethyl alcohol derivative onto a piperidone precursor.
Step-by-Step Methodology:
-
Precursor Preparation: Start with 1-benzyl-4-piperidone .
-
Grignard Addition: React with benzylmagnesium chloride (or a substituted variant) to form the tertiary alcohol: 1-benzyl-4-benzyl-4-hydroxypiperidine.
-
Cyclization (Critical Step):
-
Reagent: Polyphosphoric acid (PPA) or concentrated Sulfuric Acid (
). -
Conditions: Heat at 100-120°C for 2-4 hours.
-
Transformation: The hydroxyl group is protonated and leaves, generating a carbocation which is trapped by the aromatic ring (intramolecular Friedel-Crafts alkylation). Note: This usually yields the isochroman or benzofuran depending on linker length. For isochroman, a hydroxymethyl precursor is required.
-
-
Alternative (Formaldehyde Insertion):
-
React 1-benzyl-4-piperidone with phenyl lithium .
-
React the resulting alkoxide with paraformaldehyde and acid to close the ether ring.
-
Protocol B: Modern Modular Synthesis (Recommended)
This modern approach avoids harsh PPA conditions and allows for late-stage diversification.
Figure 2: Modular synthesis pathway allowing for substitution on the aromatic ring.
Detailed Protocol for Step 3 (Cyclization):
-
Dissolve 1.0 eq of the diol intermediate in dry Dichloromethane (DCM).
-
Cool to 0°C under Nitrogen atmosphere.
-
Add 3.0 eq of Trifluoromethanesulfonic acid (TfOH) dropwise.
-
Stir at room temperature for 12 hours.
-
Quench with saturated
. -
Purify via column chromatography (Hexane/EtOAc).
Experimental Validation: Biological Assay
To validate the biological activity of synthesized derivatives (specifically for the historical Mast Cell indication), the following assay is standard.
Assay: Inhibition of Histamine Release from Rat Peritoneal Mast Cells
Purpose: To determine the IC50 of spiro-isochroman derivatives against Compound 48/80-induced degranulation.
-
Cell Isolation:
-
Exsanguinate male Wistar rats.
-
Inject 10 mL of Tyrode's solution (heparinized) into the peritoneal cavity.
-
Massage abdomen for 90 seconds; recover fluid.
-
Centrifuge (150g, 5 min, 4°C) and resuspend in buffer.
-
-
Compound Incubation:
-
Pre-incubate mast cell suspension (
cells/mL) with test compound (0.1 - 100 M) for 10 minutes at 37°C.
-
-
Stimulation:
-
Add Compound 48/80 (0.5
g/mL) to induce degranulation. -
Incubate for 10 minutes.
-
-
Quantification:
-
Terminate reaction by cooling to 0°C.
-
Centrifuge. Measure histamine in supernatant vs. pellet using standard fluorometric assay (OPT method).
-
-
Calculation:
References
-
Yamato, M., Hashigaki, K., Ikeda, M., Ohtake, H., & Tasaka, K. (1981).[1][2] Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogues for inhibition of histamine release.[1][2][3][4] Journal of Medicinal Chemistry, 24(2), 194–198. Link
-
Yamato, M., et al. (1983).[1][2] Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release.[1][2][3][4] III. Chemical & Pharmaceutical Bulletin, 31(2), 521-526. Link[1][2]
-
Houlihan, W. J., & Nadelson, J. (1972).[5] United States Patent No.[6][1][7][8] 3,686,186: Spiro[isochroman-piperidine] derivatives. U.S. Patent and Trademark Office. Link
-
Elliott, J. M., et al. (1991). European Patent No. 0431943: Spiro(pyran)piperidine derivatives. European Patent Office. Link
-
Toledo, M. A., et al. (2014). Discovery of a novel series of orally active nociceptin/orphanin FQ (NOP) receptor antagonists based on a dihydrospiro(piperidine-4,7'-thieno[2,3-c]pyran) scaffold. Journal of Medicinal Chemistry, 57(8), 3418-3429. Link
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Methodological & Application
Application Note: Efficient Synthesis of Spiro[isochroman-1,4'-piperidine] Scaffolds via Oxa-Pictet-Spengler Reaction
Executive Summary
This Application Note details the optimized protocol for synthesizing the spiro[isochroman-1,4'-piperidine] scaffold using the Oxa-Pictet-Spengler (OPS) reaction. This structural motif is a privileged pharmacophore in medicinal chemistry, notably found in sigma (
Critical Nomenclature Note:
While the prompt references "spiro[isochroman-4,4'-piperidine]", the Oxa-Pictet-Spengler reaction (condensation of a
Scientific Foundation & Mechanism
The Challenge
The construction of spirocycles via OPS is kinetically challenging due to:
-
Steric Hindrance: Formation of a quaternary center at the electrophilic site.
-
Electronic Deactivation: The nucleophilic attack of the aromatic ring requires an electron-rich arene or strong Lewis acid activation.
-
Side Reactions: Competitive elimination of the alcohol to form styrenes (dehydration).
Mechanistic Pathway
The reaction proceeds via the formation of a reactive oxocarbenium ion intermediate. The use of a silyl Lewis acid (TMSOTf) or strong Brønsted acid (TfOH) is critical to drive the equilibrium toward the oxocarbenium species, facilitating the intramolecular Friedel-Crafts closure.
Figure 1: Mechanistic pathway of the Oxa-Pictet-Spengler spirocyclization.
Experimental Protocol
Reagent Selection Strategy
-
Substrate (Alcohol): 2-Phenylethanol. Electron-donating groups (OMe, OH) on the phenyl ring significantly accelerate the reaction.
-
Substrate (Ketone): N-Benzyl-4-piperidone or N-Tosyl-4-piperidone.
-
Note: Avoid N-Boc if using strong Lewis acids like TMSOTf or TfOH, as deprotection may occur. If N-Boc is required, use the mild TsOH/Toluene protocol.
-
-
Promoter: Trimethylsilyl trifluoromethanesulfonate (TMSOTf).
-
Why: TMSOTf acts as a powerful Lewis acid and a dehydrating agent, sequestering water as TMS-O-TMS, driving the reaction to completion.
-
Method A: High-Efficiency TMSOTf Protocol (Recommended)
This method is preferred for unactivated or moderately deactivated aromatic rings due to its mild thermal conditions and high potency.
Materials:
-
2-Phenylethanol (1.0 equiv)
-
N-Benzyl-4-piperidone (1.2 equiv)
-
TMSOTf (1.1 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aq. NaHCO3
Step-by-Step Procedure:
-
Setup: Flame-dry a 50 mL round-bottom flask under Argon atmosphere. Add magnetic stir bar.
-
Dissolution: Charge flask with N-Benzyl-4-piperidone (1.2 equiv) and 2-Phenylethanol (1.0 equiv) in anhydrous DCM (0.2 M concentration relative to alcohol).
-
Activation: Cool the mixture to 0 °C in an ice bath.
-
Addition: Add TMSOTf (1.1 equiv) dropwise via syringe over 5 minutes.
-
Observation: Solution may turn slight yellow/orange.
-
-
Reaction: Remove ice bath and stir at Room Temperature (20-25 °C) for 2-4 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 3:1). Look for disappearance of alcohol (Rf ~0.4) and appearance of spiro-product (Rf ~0.6).
-
-
Quench: Carefully pour reaction mixture into a separatory funnel containing saturated aq. NaHCO3 (50 mL).
-
Workup: Extract with DCM (3 x 20 mL). Dry combined organics over Na2SO4, filter, and concentrate in vacuo.
-
Purification: Flash column chromatography (SiO2, Gradient 0-20% EtOAc in Hexanes).
Method B: Dean-Stark Protocol (Scalable/Classic)
Preferred for large-scale synthesis where reagent cost (TMSOTf) is a factor and substrates are acid-stable.
Materials:
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H2O, 0.2 equiv)
-
Toluene (Reagent grade)
Procedure:
-
Combine alcohol (1.0 equiv), ketone (1.1 equiv), and p-TsOH (0.2 equiv) in toluene (0.5 M).
-
Fit flask with a Dean-Stark trap and reflux condenser.
-
Reflux for 12-18 hours with azeotropic removal of water.
-
Cool, wash with NaHCO3, and concentrate.
Data Analysis & Troubleshooting
Expected Yields & Optimization
| Substrate (Arene Substituent) | Method A (TMSOTf) Yield | Method B (TsOH) Yield | Notes |
| Unsubstituted (H) | 65-75% | 40-50% | Slow kinetics; Method A preferred. |
| 3,4-Dimethoxy | 85-92% | 75-80% | Electron-rich; very fast reaction. |
| 4-Fluoro | 50-60% | <30% | Deactivated; requires Method A + reflux. |
| N-Protecting Group | Compatibility | Compatibility | |
| N-Benzyl | Excellent | Excellent | Recommended. |
| N-Boc | Poor (Deprotection risk) | Moderate | Use Method B if Boc is mandatory. |
Troubleshooting Guide
-
Problem: Low conversion; starting material remains.
-
Solution: The oxocarbenium ion is not forming or the ring closure is too slow. Increase TMSOTf to 2.0 equiv or switch solvent to 1,2-Dichloroethane (DCE) and heat to 60 °C.
-
-
Problem: Formation of styrene (elimination product).
-
Solution: Reaction temperature is too high or conditions are too acidic without sufficient electrophile. Ensure Ketone is in excess (1.5 equiv) and keep temp < 25 °C initially.
-
-
Problem: Product is unstable on Silica.
-
Solution: Pre-treat silica gel with 1% Triethylamine in Hexanes to neutralize acidity.
-
Workflow Visualization
Figure 2: Operational workflow for the TMSOTf-mediated synthesis.
References
-
Larghi, E. L., & Kaufman, T. S. (2006).[1] The Oxa-Pictet-Spengler Cyclization: Synthesis of Isochromans and Related Pyran Heterocycles.[1][2][3][4] Synthesis, 2006(02), 187-220.[1] Link
-
Wünsch, B., et al. (2016).[5] Oxa-Pictet-Spengler reaction as key step in the synthesis of novel σ receptor ligands with 2-benzopyran structure.[5] Bioorganic & Medicinal Chemistry, 24(18), 4045-4055.[5] Link
-
Gu, X., et al. (2014). Discovery of Spiro[cyclohexane-dihydropyrano[3,4-b]indole]-amines as Potent NOP and Opioid Receptor Agonists.[6] Journal of Medicinal Chemistry, 57(15), 6383–6392. Link
-
Yoo, C. L., et al. (2008). Efficient Synthesis of Isochromans via TMSOTf-Promoted Oxa-Pictet-Spengler Cyclization. Journal of Organic Chemistry, 73(21), 8627-8630. Link
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- 4. Mechanism of a Dually Catalyzed Enantioselective Oxa-Pictet–Spengler Reaction and the Development of a Stereodivergent Variant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxa-Pictet-Spengler reaction as key step in the synthesis of novel σ receptor ligands with 2-benzopyran structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Strategies for Spiro[isochroman-4,4'-piperidine]
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Spiro[isochroman-4,4'-piperidine] Scaffold in Modern Drug Discovery
The spiro[isochroman-4,4'-piperidine] motif represents a class of saturated heterocyclic systems that has garnered significant attention in medicinal chemistry. Its inherent three-dimensionality, a departure from the flat, aromatic structures that have historically dominated drug discovery, offers a unique spatial arrangement of functional groups. This "escape from flatland" is crucial for enhancing target affinity and selectivity, as well as for improving physicochemical properties such as solubility and metabolic stability. The rigid, spirocyclic core locks the piperidine and isochroman rings in a defined orientation, providing a robust scaffold for the precise positioning of substituents to interact with biological targets. Consequently, derivatives of this scaffold are being explored for a range of therapeutic applications, making the development of versatile synthetic strategies for their functionalization a high-priority endeavor.
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application to the spiro[isochroman-4,4'-piperidine] core can unlock a vast chemical space for drug development. This guide provides detailed application notes and protocols for the strategic functionalization of this scaffold using four key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Heck coupling, and Sonogashira coupling.
Proposed Synthesis of a Key Precursor: 6-Bromo-N-Boc-spiro[isochroman-4,4'-piperidine]
A critical prerequisite for employing palladium-catalyzed cross-coupling is the availability of a suitably functionalized spiro[isochroman-4,4'-piperidine] core, typically bearing a halogen atom on the aromatic ring. Herein, we propose a synthetic route to a key bromo-substituted precursor.
The synthesis commences with the protection of 4-piperidone, followed by a Grignard reaction with a commercially available bromo-substituted phenethyl alcohol derivative. Subsequent intramolecular cyclization under acidic conditions would furnish the desired 6-bromo-N-Boc-spiro[isochroman-4,4'-piperidine]. The Boc protecting group on the piperidine nitrogen is crucial for preventing side reactions during the subsequent cross-coupling steps.
Caption: Proposed synthetic workflow for the key bromo-substituted precursor.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[1][2] Its application to the 6-bromo-spiro[isochroman-4,4'-piperidine] precursor allows for the introduction of a wide array of aryl and heteroaryl substituents, which is invaluable for structure-activity relationship (SAR) studies.
Causality Behind Experimental Choices
-
Catalyst System: A combination of a palladium(II) precatalyst like Pd(dppf)Cl₂ or a Pd(0) source such as Pd(PPh₃)₄ is proposed. The dppf ligand in Pd(dppf)Cl₂ is particularly effective for coupling reactions involving heteroaryl boronic acids, as it promotes the desired reductive elimination step and minimizes side reactions.[3]
-
Base: An aqueous solution of a carbonate base (e.g., K₂CO₃ or Cs₂CO₃) is essential for activating the boronic acid for transmetalation to the palladium center.[2] The choice of base can influence the reaction rate and yield, with cesium carbonate often being more effective for challenging couplings.
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is typically used to dissolve both the organic and inorganic reagents.[3] Degassing the solvent is critical to prevent the oxidation of the active Pd(0) catalyst.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask, add 6-bromo-N-Boc-spiro[isochroman-4,4'-piperidine] (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition: Add the base (e.g., K₂CO₃, 2.0 equiv) followed by the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Reaction: Stir the mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Scope of the Suzuki-Miyaura Coupling
| Entry | Boronic Acid (Ar-B(OH)₂) | Expected Product | Potential Yield Range |
| 1 | Phenylboronic acid | 6-Phenyl derivative | 85-95% |
| 2 | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl) derivative | 80-90% |
| 3 | Pyridine-3-boronic acid | 6-(Pyridin-3-yl) derivative | 70-85% |
| 4 | Thiophene-2-boronic acid | 6-(Thiophen-2-yl) derivative | 75-90% |
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling aryl halides with a wide range of amines.[4][5] This reaction is particularly useful for introducing primary and secondary amines, including various heterocycles, onto the spiro[isochroman-4,4'-piperidine] scaffold, a common strategy in medicinal chemistry to modulate pharmacological properties.[6]
Causality Behind Experimental Choices
-
Catalyst System: The choice of ligand is crucial for the success of Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands such as XPhos or SPhos, often used with a palladium precatalyst like Pd₂(dba)₃, are highly effective for coupling a broad range of amines with aryl bromides.[7] These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing for its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) is a commonly used base for these transformations.[8]
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically employed to prevent quenching of the strong base and to ensure good solubility of the reactants.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to a dry reaction vessel.
-
Reagent Addition: Add a solution of 6-bromo-N-Boc-spiro[isochroman-4,4'-piperidine] (1.0 equiv) and the desired amine (1.2 equiv) in the anhydrous solvent (e.g., toluene).
-
Reaction: Seal the vessel and heat the mixture at 80-110 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction, dilute with ethyl acetate, and quench with a saturated aqueous solution of ammonium chloride. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Data Presentation: Scope of the Buchwald-Hartwig Amination
| Entry | Amine | Expected Product | Potential Yield Range |
| 1 | Morpholine | 6-Morpholinyl derivative | 80-95% |
| 2 | Piperazine (mono-Boc protected) | 6-(4-Boc-piperazin-1-yl) derivative | 75-90% |
| 3 | Aniline | 6-(Phenylamino) derivative | 70-85% |
| 4 | Benzylamine | 6-(Benzylamino) derivative | 70-85% |
Heck Coupling: Olefin Functionalization
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.[9] This reaction allows for the introduction of vinyl groups onto the spiro[isochroman-4,4'-piperidine] scaffold, which can serve as versatile handles for further synthetic transformations.
Causality Behind Experimental Choices
-
Catalyst System: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst for the Heck reaction. It is often used in combination with a phosphine ligand, such as tri(o-tolyl)phosphine (P(o-tolyl)₃), to stabilize the active Pd(0) species and promote the reaction.[10]
-
Base: An organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to neutralize the hydrogen halide generated during the catalytic cycle.
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are commonly used for Heck reactions.
Experimental Protocol: Heck Coupling
-
Reaction Setup: To a reaction vessel, add 6-bromo-N-Boc-spiro[isochroman-4,4'-piperidine] (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and the phosphine ligand (e.g., P(o-tolyl)₃, 10 mol%).
-
Reagent Addition: Add the degassed solvent (e.g., DMF), the alkene (e.g., butyl acrylate, 1.5 equiv), and the base (e.g., Et₃N, 2.0 equiv).
-
Reaction: Heat the mixture to 80-120 °C under an inert atmosphere and monitor by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Data Presentation: Scope of the Heck Coupling
| Entry | Alkene | Expected Product | Potential Yield Range |
| 1 | Styrene | 6-Styrenyl derivative | 70-85% |
| 2 | Butyl acrylate | Butyl (E)-3-(spiro-isochromanyl)acrylate | 75-90% |
| 3 | N-Vinylpyrrolidinone | 6-(1-(2-Oxopyrrolidin-1-yl)vinyl) derivative | 60-75% |
| 4 | Allyl alcohol | 3-(Spiro-isochromanyl)prop-2-en-1-ol | 65-80% |
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes.[11][12] This reaction introduces a rigid alkynyl linker, which can be valuable for probing binding pockets in drug targets or for further elaboration via click chemistry or other alkyne-specific transformations.
Causality Behind Experimental Choices
-
Catalyst System: The classic Sonogashira coupling employs a dual catalyst system consisting of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[13]
-
Base: An amine base, such as triethylamine or diisopropylamine, is used both as a base and often as the solvent. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide produced.
-
Solvent: The reaction is often run in the amine base as the solvent, or with a co-solvent like THF or DMF.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add 6-bromo-N-Boc-spiro[isochroman-4,4'-piperidine] (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Reagent Addition: Add the solvent (e.g., THF) and the amine base (e.g., triethylamine). Then, add the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalysts. Concentrate the filtrate and dissolve the residue in ethyl acetate. Wash with a saturated solution of ammonium chloride, water, and brine. Dry the organic layer and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Data Presentation: Scope of the Sonogashira Coupling
| Entry | Alkyne | Expected Product | Potential Yield Range |
| 1 | Phenylacetylene | 6-(Phenylethynyl) derivative | 85-95% |
| 2 | Trimethylsilylacetylene | 6-((Trimethylsilyl)ethynyl) derivative | 90-98% |
| 3 | Propargyl alcohol | 3-(Spiro-isochromanyl)prop-2-yn-1-ol | 75-85% |
| 4 | 1-Hexyne | 6-(Hex-1-yn-1-yl) derivative | 80-90% |
Overall Synthetic Strategy Visualization
Caption: Overview of palladium-catalyzed functionalization of the spiro[isochroman-4,4'-piperidine] scaffold.
Conclusion
The palladium-catalyzed cross-coupling reactions detailed in this guide provide a powerful and versatile toolkit for the derivatization of the spiro[isochroman-4,4'-piperidine] scaffold. By leveraging these robust and well-established methodologies, researchers can efficiently access a wide range of novel analogs for biological screening and lead optimization. The provided protocols, grounded in the fundamental principles of organometallic chemistry, offer a solid foundation for the exploration of this promising chemical space in the ongoing quest for new and improved therapeutics.
References
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for One-Pot Synthesis of Substituted Spiro[isochroman-4,4'-piperidine]
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Spiro[isochroman-4,4'-piperidine] Scaffold
The spiro[isochroman-4,4'-piperidine] framework represents a class of privileged scaffolds in medicinal chemistry. This unique three-dimensional structure, combining the isochroman and piperidine moieties, has garnered significant attention due to its presence in a variety of biologically active compounds. These molecules have shown potential in modulating a range of biological targets, including acting as inhibitors of histamine release and possessing analgesic properties.[1][2][3] The rigidity and defined spatial arrangement of substituents on the spirocyclic core make it an attractive template for the design of novel therapeutics with high receptor affinity and selectivity.
Traditional multi-step syntheses of such complex spiro-heterocycles are often plagued by lengthy reaction times, the need for purification of intermediates, and consequently, low overall yields. One-pot synthesis methodologies, such as domino and multicomponent reactions, offer an elegant and efficient alternative. These approaches enhance synthetic efficiency by combining multiple bond-forming events in a single operation, thereby minimizing waste, saving time and resources, and allowing for the rapid generation of molecular diversity.[4][5][6] This document provides a detailed guide to a conceptual one-pot synthesis of substituted spiro[isochroman-4,4'-piperidine] derivatives, drawing upon established principles of multicomponent and domino reactions in heterocyclic chemistry.
Synthetic Strategy: A Multicomponent Domino Approach
The proposed one-pot synthesis of substituted spiro[isochroman-4,4'-piperidine]s is based on a domino reaction sequence that strategically combines key bond-forming transformations. This approach leverages the inherent reactivity of carefully selected starting materials to construct the complex spirocyclic architecture in a single, efficient operation. The core of this strategy involves an initial Knoevenagel condensation, followed by a Michael addition and an intramolecular cyclization cascade.
Conceptual Reaction Pathway
The proposed multicomponent reaction involves the condensation of an aromatic aldehyde, a primary amine, and a suitable active methylene compound in the presence of a catalyst. This sequence leads to the in-situ formation of an intermediate that undergoes a subsequent intramolecular cyclization to furnish the desired spiro[isochroman-4,4'-piperidine] core.
Caption: Conceptual workflow for the one-pot synthesis.
Detailed Experimental Protocol: A Representative One-Pot Synthesis
This protocol describes a representative one-pot synthesis of a substituted spiro[isochroman-4,4'-piperidine] derivative. The choice of substituents on the aromatic aldehyde and the primary amine will determine the final substitution pattern on the spirocyclic product.
Materials and Reagents
-
Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
-
Substituted primary amine (e.g., benzylamine)
-
Dimedone (5,5-dimethylcyclohexane-1,3-dione)
-
Formaldehyde (37% aqueous solution)
-
Catalyst (e.g., nano γ-alumina supported antimony(V) chloride)[7][8]
-
Solvent (e.g., ethanol, acetonitrile, or a green solvent like 2,2,2-trifluoroethanol)[9]
-
Deionized water
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Column chromatography setup
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, combine the substituted aromatic aldehyde (1.0 mmol), the primary amine (1.0 mmol), and dimedone (2.0 mmol).
-
Solvent and Catalyst Addition: Add the chosen solvent (10 mL) to the flask, followed by the catalyst (e.g., 5 mol%).
-
Initiation of Reaction: Stir the mixture at room temperature for 10-15 minutes to ensure homogeneity.
-
Addition of Formaldehyde: Add formaldehyde (37% aqueous solution, 2.0 mmol) dropwise to the reaction mixture.
-
Reaction Progression: Heat the reaction mixture to reflux (or maintain at room temperature, depending on the chosen catalyst and solvent system) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Characterize the purified spiro[isochroman-4,4'-piperidine] derivative by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
Mechanistic Insights: A Plausible Domino Sequence
The formation of the spiro[isochroman-4,4'-piperidine] scaffold in this one-pot reaction can be rationalized by a plausible domino sequence of reactions.
Caption: A plausible domino reaction mechanism.
Explanation of the Mechanism:
-
Knoevenagel Condensation and Michael Addition: The reaction is initiated by the condensation of the aromatic aldehyde and the primary amine to form an iminium ion. This is followed by the Michael addition of the enolate of dimedone to the iminium ion, forming a key intermediate.
-
Mannich-type Reaction: In parallel, formaldehyde and a second molecule of the amine can form another iminium ion. The initial Michael adduct then acts as a nucleophile in an intramolecular Mannich-type reaction.
-
Intramolecular Cyclization and Dehydration: The final steps involve an intramolecular cyclization to form the isochroman ring, followed by dehydration to yield the stable spiro[isochroman-4,4'-piperidine] product.
Optimization and Scope
The efficiency of this one-pot synthesis can be influenced by several factors, which should be optimized for each specific set of substrates.
| Parameter | Variation | Rationale |
| Catalyst | Lewis acids (e.g., SbCl₅/Al₂O₃), Brønsted acids (e.g., acetic acid), or organocatalysts.[7][10] | The choice of catalyst can significantly impact reaction rates and yields by activating the carbonyl and iminium ion intermediates. |
| Solvent | Protic (e.g., ethanol), aprotic (e.g., acetonitrile), or green solvents (e.g., water, PEG).[9][11] | The solvent polarity and its ability to solvate intermediates can influence the reaction pathway and product formation. |
| Temperature | Room temperature to reflux. | Higher temperatures can accelerate the reaction but may also lead to side product formation. Optimization is key. |
| Substrate Scope | Electron-donating or electron-withdrawing groups on the aromatic aldehyde and amine. | The electronic nature of the substituents can affect the reactivity of the starting materials and the overall yield of the reaction.[11] |
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction; side product formation. | Optimize reaction time, temperature, and catalyst loading. Ensure high purity of starting materials. |
| Complex Product Mixture | Competing reaction pathways. | Screen different catalysts and solvents to favor the desired domino sequence. Adjust the stoichiometry of the reactants. |
| Difficulty in Purification | Similar polarity of product and byproducts. | Employ alternative purification techniques such as preparative HPLC or crystallization. |
Conclusion
The one-pot synthesis of substituted spiro[isochroman-4,4'-piperidine]s via a multicomponent domino reaction represents a highly efficient and atom-economical approach to this valuable heterocyclic scaffold. By carefully selecting the starting materials, catalyst, and reaction conditions, researchers can rapidly access a diverse library of these compounds for further investigation in drug discovery and development programs. The protocols and insights provided in this document serve as a foundational guide for the practical implementation of this powerful synthetic strategy.
References
-
Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release - PubMed. (1981). Journal of Medicinal Chemistry, 24(2), 194-198. [Link]
-
Base Induced Synthesis of Isochroman Spiropyrazolones Via Bifunctional Peroxides. (2025). ChemistrySelect. [Link]
-
Domino reaction to make heterocyclic spiro compounds - RSC Blogs. (2011). Royal Society of Chemistry. [Link]
-
Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - RSC Publishing. (2024). RSC Advances. [Link]
-
Synthesis and Biological Activity of Spiro [isocoumarin-piperidines] and Reltaed Compounds. I - J-Stage. (1981). Chemical and Pharmaceutical Bulletin, 29(12), 3561-3566. [Link]
-
Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity - Semantic Scholar. (2018). Journal of Applied Pharmaceutical Science. [Link]
-
Possible reaction mechanism for the synthesis of bis-spiro piperidine derivative. (2023). ResearchGate. [Link]
-
Plausible reaction mechanism for the synthesis of spiro piperidine derivative. (2022). ResearchGate. [Link]
-
Synthesis of bis-spiro piperidines using nano γ-alumina supported Sb(v) under ultrasonic irradiation at room temperature conditions - RSC Publishing. (2023). RSC Advances. [Link]
-
Stereoselective domino reactions in the synthesis of spiro compounds - AIR Unimi. (2022). Catalysts. [Link]
-
Synthesis of bis-spiro piperidines using nano g- alumina supported Sb(V) under ultrasonic irradiation - SciSpace. (2023). RSC Advances. [Link]
-
Development and Biological Evaluation of Novel Spiro 4-Chromanones as Potent Quorum Sensing Inhibitors - ResearchGate. (2026). Journal of Molecular Structure. [Link]
-
Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted - MDPI. (2022). Molecules. [Link]
-
Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. III - PubMed. (1983). Chemical & Pharmaceutical Bulletin, 31(2), 521-526. [Link]
-
Synthesis of Spirocyclic Piperidines by Radical Hydroarylation - PMC. (2021). Organic Letters. [Link]
-
Acetic acid-promoted eco-friendly one-pot pseudo six-component synthesis of bis-spiro-substituted piperidines - ResearchGate. (2015). Research on Chemical Intermediates. [Link]
-
One-pot multi-component green synthesis of highly substituted piperidines - SciSpace. (2017). Current Chemistry Letters. [Link]
Sources
- 1. Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of Spiro [isocoumarin-piperidines] and Reltaed Compounds. I [jstage.jst.go.jp]
- 3. Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of bis-spiro piperidines using nano γ-alumina supported Sb(v) under ultrasonic irradiation at room temperature conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
Reagents and conditions for intramolecular cyclization of spiro-isochromans
Introduction: The Spiro-Isochroman Privilege
The spiro-isochroman scaffold (specifically the 3,4-dihydro-1H-2-benzopyran framework spiro-fused at C1, C3, or C4) represents a "privileged structure" in medicinal chemistry. By rigidly orienting substituents in three-dimensional space, this motif restricts conformational entropy, often leading to enhanced binding affinity for GPCRs (e.g., opioid receptors, sigma receptors) and enzyme pockets.
However, the synthesis of these sterically congested quaternary centers poses significant challenges. Standard cyclizations often suffer from competing elimination pathways or poor regiocontrol (endo vs. exo). This guide details three distinct, field-validated methodologies to access these scaffolds, prioritizing reproducibility and scalability.
Strategic Decision Matrix
Before selecting a protocol, consult the decision matrix below to match your substrate availability with the optimal method.
Figure 1: Strategic selection of synthetic methodology based on precursor availability and functional group tolerance.
Method A: The Oxa-Pictet-Spengler (OPS) Cyclization
Best for: C1-spiro-isochromans, library generation, and scale-up.
The Oxa-Pictet-Spengler (OPS) reaction is the oxygen congener of the classic Pictet-Spengler. It involves the condensation of a
Critical Mechanistic Insight
Success depends heavily on the nucleophilicity of the aromatic ring and the electrophilicity of the oxocarbenium intermediate .
-
Electron-Rich Rings: Alkoxy-substituted rings cyclize readily with mild Lewis acids (TMSOTf).
-
Electron-Deficient Rings: Require strong Brønsted acids (TFA, TfOH) or superacids.
-
The "Thorpe-Ingold" Effect: Cyclic ketones (e.g., N-Boc-piperidone) often cyclize faster than acyclic ketones due to favorable bond angles.
Protocol 1: TFA-Mediated Synthesis of Spiro[isochroman-1,4'-piperidine]
Target: Synthesis of a pharmacophoric scaffold common in antihistamines and analgesics.
Reagents:
-
Substrate: 2-(3,4-Dimethoxyphenyl)ethanol (1.0 equiv)
-
Electrophile: N-Boc-4-piperidone (1.2 equiv)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
-
Catalyst: Trifluoroacetic acid (TFA)
Step-by-Step Procedure:
-
Preparation: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Add 2-(3,4-dimethoxyphenyl)ethanol (5.0 mmol, 911 mg) and N-Boc-4-piperidone (6.0 mmol, 1.19 g) to the flask. Dissolve in anhydrous DCM (20 mL).
-
Acid Addition: Cool the mixture to 0 °C using an ice bath. Add TFA (15.0 mmol, 1.15 mL) dropwise over 5 minutes.
-
Note from the Bench: The N-Boc group is acid-labile. However, in rapid OPS cyclizations at 0 °C, the cyclization often outcompetes deprotection. If Boc loss is observed, switch to TMSOTf (see Optimization Table).
-
-
Reaction: Allow the reaction to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (check for disappearance of the alcohol).
-
Quench: Pour the reaction mixture carefully into saturated aqueous NaHCO₃ (50 mL) at 0 °C. Caution: CO₂ evolution.
-
Workup: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Optimization Table: Lewis/Brønsted Acid Selection
| Reagent | Conditions | Substrate Scope | Pros/Cons |
| TFA | DCM, 0°C to RT | Electron-rich aromatics | Pro: Cheap, simple. Con: Boc/TBS deprotection risk. |
| TMSOTf | DCM, -78°C to 0°C | Sensitive substrates | Pro: Extremely mild; preserves carbamates. Con: Moisture sensitive. |
| TiCl₄ | DCM, -78°C | Sterically hindered ketones | Pro: Strong Lewis acid. Con: Can cause polymerization. |
| Bi(OTf)₃ | MeNO₂, Reflux | Deactivated aromatics | Pro: Green catalyst, high activity. Con: Expensive. |
Method B: Gold(I)-Catalyzed Intramolecular Hydroalkoxylation
Best for: Atom economy, mild conditions, and accessing isochromenes (which can be reduced to isochromans).
This method utilizes the high
Pathway Visualization
The regioselectivity (6-endo-dig vs. 5-exo-dig) is controlled by the catalyst and the substitution pattern. For o-alkynylbenzyl alcohols, 6-endo-dig is electronically favored.
Figure 2: Gold(I)-catalyzed 6-endo-dig cyclization pathway.
Protocol 2: AuCl₃/AgOTf Catalyzed Cyclization
Target: Synthesis of 1-substituted isochromenes (precursors to spiro-isochromans via hydrogenation).
Reagents:
-
Substrate: 1-(2-(Phenylethynyl)phenyl)cyclohexan-1-ol (1.0 equiv)
-
Catalyst: AuCl₃ (5 mol%)
-
Co-Catalyst: AgOTf (10 mol%)
-
Solvent: Toluene (Anhydrous)
Step-by-Step Procedure:
-
Glovebox/Schlenk: In a glovebox or under Argon, weigh AuCl₃ (0.025 mmol) and AgOTf (0.05 mmol) into a foil-wrapped vial (Ag salts are light-sensitive).
-
Solvent Prep: Dissolve the alkynyl alcohol (0.5 mmol) in anhydrous Toluene (5 mL).
-
Initiation: Add the substrate solution to the catalyst mixture.
-
Reaction: Stir at Room Temperature.
-
Note from the Bench: If the reaction is sluggish (stalled >24h), heat to 50 °C. Do not exceed 80 °C as Gold mirrors (catalyst decomposition) may form.
-
-
Filtration: Filter the mixture through a short pad of Celite to remove metal salts. Rinse with Ethyl Acetate.
-
Purification: Concentrate and purify via silica gel chromatography.
References & Authoritative Sources
-
Oxa-Pictet-Spengler Scope & Mechanism:
-
Gold-Catalyzed Protocols:
-
Spiro-Isochroman Drug Scaffolds:
-
Photoredox Approaches:
-
Title: Highly congested spiro-compounds via photoredox-mediated dearomative annulation cascade.
-
Source: Nature Communications.
-
URL:[Link]
-
Disclaimer: All protocols involve hazardous chemicals. Consult local EHS guidelines and SDS before execution. Yields may vary based on substrate electronics and reagent quality.
Sources
- 1. Stereoselective synthesis of sugar-fused (or 1,2-annulated) isochromans and isochromanones by using oxa-Pictet–Spengler reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Gold(I)-Catalyzed Synthesis of 1H‑Isochromenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Purification challenges and solutions for spiro-piperidine intermediates
Introduction: The "Rigid Amine" Paradox
Spiro-piperidines are privileged scaffolds in drug discovery (e.g., GPCR ligands, ion channel blockers) due to their ability to project functional groups in precise 3D vectors.[1] However, they present a distinct "purification paradox":
-
High Basicity: The secondary amine is often highly basic (pKa ~10–11), leading to severe interaction with acidic silanols on silica gel.
-
Polarity vs. Solubility: They are often too polar for hexanes/EtOAc but too lipophilic for standard aqueous workups, frequently resulting in "oiling out."
-
Detection Silence: Many spiro-cores lack conjugation, rendering them invisible to standard UV detection.
This guide addresses these specific failure modes with field-proven protocols.
Module 1: Chromatography Troubleshooting
Q1: My compound streaks from the baseline to the solvent front on silica. How do I fix this "tailing"?
Diagnosis: This is classic Silanol Ion-Exchange . Standard silica gel (
The Solution: Competitive Binding or Surface Modification
You must deactivate the silica surface. Do not rely on standard gradients alone.
Protocol A: The "Gold Standard" Mobile Phase (DCM/MeOH/NH
-
Prepare Solvent A: Dichloromethane (DCM).
-
Prepare Solvent B: 10:1 MeOH :
(30% aq).-
Note: Pre-mixing the ammonia into the methanol prevents miscibility issues with DCM.
-
-
Gradient: Run 0% to 20% Solvent B over 15 CV (Column Volumes).
Protocol B: The Amine-Functionalized Column (The "Clean" Fix) If you are isolating a late-stage intermediate and cannot risk ammonia contamination or hydrolysis:
-
Switch to: Amine-bonded Silica (KP-NH2 or similar).
-
Mechanism: The surface is already functionalized with propyl-amine groups. This creates a "basic" surface that repels your spiro-piperidine, resulting in sharp, symmetrical peaks without liquid modifiers.
-
Solvent System: You can often use Hexane/EtOAc or DCM/EtOAc on NH2 columns, avoiding Methanol entirely.
Q2: I cannot separate diastereomers of my spiro-cycle. They co-elute on silica.
Diagnosis: Spiro-centers create rigid diastereomers that often have identical polarities on normal phase silica.
The Solution: Orthogonal Selectivity (pH Switching)
Spiro-diastereomers often have slightly different pKa values or hydrophobic footprints that are masked at neutral pH.
Workflow:
-
Switch to Reverse Phase (C18): Silica separates by polarity; C18 separates by hydrophobicity.
-
High pH Buffer (Critical): Use a bicarbonate (pH 10) or ammonia-modified mobile phase.
-
Why? At pH 10, the piperidine nitrogen is deprotonated (neutral). This maximizes the hydrophobic difference between the diastereomers.
-
Caution: Ensure your C18 column is rated for High pH (e.g., Hybrid silica or Polymer-based).
-
Visualization: Purification Decision Tree
Caption: Decision matrix for selecting stationary phases based on separation difficulty and detection capability.
Module 2: Phase Engineering & Isolation
Q3: My product is "oiling out" and won't crystallize. How do I get a solid?
Diagnosis: Spiro-piperidines are conformationally rigid but often lack the intermolecular H-bonding required for lattice formation in their free base form.
The Solution: Salt Formation Screening
Converting the free base to a salt is the most reliable way to enforce a solid state. The rigidity of the spiro-core actually helps crystallization once the right counter-ion is found.
Recommended Salt Screen Protocol: Dissolve 50 mg of free base in minimal MeOH/EtOAc and treat with 1.1 eq of the following acids.
| Acid / Counter-ion | Solvent System | Outcome Characteristics |
| HCl (4M in Dioxane) | Et2O / DCM | Often forms hygroscopic solids (handle with care). Good for solubility. |
| Fumaric Acid | EtOH / Acetone | Excellent for forming stable, non-hygroscopic crystals. Top Choice. |
| Oxalic Acid | MeOH / Et2O | High success rate for crystallizing "oils," but toxic (not for late-stage). |
| L-Tartaric Acid | iPrOH / H2O | Useful for diastereomeric resolution if the spiro-center is chiral. |
Troubleshooting "The Gum": If adding acid creates a gum instead of a solid:
-
Decant the solvent.
-
Triturate (grind) the gum with anhydrous Diethyl Ether or MTBE.
-
Sonicate for 10 minutes. This mechanical stress often induces nucleation.
Module 3: Detection & Visibility
Q4: I see nothing on the flash collector, but my mass spec says the compound is there.
Diagnosis: Many spiro-piperidines (especially those formed via Prins cyclization or similar aliphatic routes) lack a chromophore. They do not absorb UV at 254 nm or even 214 nm.
The Solution: Universal Detection (ELSD/CAD)
You cannot rely on UV.[2] You must detect the mass of the particle, not its light absorption.
Comparison of Options:
-
ELSD (Evaporative Light Scattering Detector):
-
Pros: Robust, standard in many labs.
-
Cons: Non-linear response (cannot quantify ratio of impurities).
-
Setting: Set drift tube temperature to 40°C–50°C (low enough to preserve semi-volatiles, high enough to evaporate mobile phase).
-
-
CAD (Charged Aerosol Detector):
-
Pros: Higher sensitivity and linear response.
-
Recommendation: If available, CAD is superior for spiro-piperidines because it detects the salt forms (if you purified with modifiers) more consistently.
-
Alternative: The "Stain Check" (TLC) If you lack advanced detectors, you must run TLC every 5 fractions.
-
Stain: Ninhydrin is mandatory.
-
Action: Dip plate, heat with heat gun until spots turn purple/red. Secondary amines (piperidines) stain very strongly with Ninhydrin.
-
Dragendorff’s Reagent: Specific for tertiary amines/alkaloids (orange spots on yellow background).
References
-
Biotage. (2023).[3][4] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from
-
Thermo Fisher Scientific. (2024). CAD vs ELSD: Which HPLC Detector Is Your Better Option? Retrieved from
-
Kinesis Australia. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Retrieved from
-
Grembecka, J., et al. (2021). Structure-based development of novel spiro-piperidine ASH1L inhibitors. National Institutes of Health (PMC). Retrieved from
Sources
Technical Support Center: Optimizing Spiro[isochroman-4,4'-piperidine] Ring Closure
Welcome to the technical support center for the synthesis of spiro[isochroman-4,4'-piperidine] and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to troubleshoot and optimize the crucial ring-closure step in the synthesis of this important scaffold. The formation of the spirocyclic isochroman-piperidine core, often achieved through a Pictet-Spengler type reaction, is a critical transformation where temperature plays a pivotal role in determining the yield, purity, and overall success of the synthesis.
This document provides in-depth, experience-based answers to common issues encountered during the optimization of the reaction temperature for this specific ring closure.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My spiro[isochroman-4,4'-piperidine] ring closure reaction is resulting in a very low yield or is not proceeding to completion. What are the likely causes related to reaction temperature?
Answer:
A low or incomplete conversion in the spiro[isochroman-4,4'-piperidine] ring closure is a common challenge. The reaction temperature is a critical parameter that directly influences the reaction kinetics. Several temperature-related factors could be contributing to this issue:
-
Insufficient Thermal Energy: The ring closure, which is an intramolecular electrophilic aromatic substitution (Pictet-Spengler type), has a significant activation energy barrier. If the reaction temperature is too low, the reacting molecules may not possess sufficient kinetic energy to overcome this barrier, leading to a sluggish or stalled reaction. Less nucleophilic aromatic rings, such as a simple phenyl group, often require higher temperatures and strong acid catalysis to proceed at an appreciable rate.[1]
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction may be under kinetic control, favoring the formation of the product that is formed fastest.[2][3][4] In some cases, an undesired kinetic product might be formed, or the desired cyclization might be slow. Increasing the temperature can shift the reaction towards thermodynamic control, favoring the most stable product, which is often the desired spirocycle.[5][6]
-
Poor Solubility of Starting Materials: If your starting materials, particularly the precursor β-arylethylamine derivative, have poor solubility in the chosen solvent at lower temperatures, the reaction will be slow due to the low concentration of reactants in the solution phase.
Troubleshooting Protocol:
-
Gradual Temperature Increase: Begin by incrementally increasing the reaction temperature in 10-20 °C intervals. Monitor the reaction progress at each temperature point using a suitable analytical technique like TLC, LC-MS, or NMR.
-
Solvent and Temperature Correlation: Ensure that the chosen solvent has a boiling point that allows for the desired temperature range. If a higher temperature is required, you may need to switch to a higher-boiling point solvent (e.g., from dichloromethane to toluene or xylene).
-
Extended Reaction Time at Moderate Temperature: Before significantly elevating the temperature, try extending the reaction time at a moderate temperature. Some reactions are simply slow and require more time to reach completion.
-
Confirmation of Iminium Ion Formation: The reaction proceeds through an iminium ion intermediate.[1] If possible, use spectroscopic methods (e.g., NMR) to confirm the formation of this intermediate at a lower temperature before proceeding with the higher-temperature cyclization step.
Question 2: I am observing the formation of significant side products during the ring closure reaction when I increase the temperature. How can I mitigate this?
Answer:
The formation of side products is a classic sign that the reaction temperature is too high or that the reaction conditions are not optimal for the desired transformation. Elevated temperatures can provide enough energy to overcome the activation barriers for undesired reaction pathways.
-
Decomposition of Starting Materials or Product: The starting materials, intermediates (like the iminium ion), or the final spirocyclic product may not be stable at elevated temperatures, leading to decomposition. Tryptophan derivatives, for instance, can be sensitive to harsh acidic conditions and high temperatures.[6]
-
Formation of Regioisomers: In cases where the aromatic ring has multiple possible sites for electrophilic attack, higher temperatures can sometimes lead to a loss of regioselectivity and the formation of undesired regioisomers.
-
Oxidation: The indole nucleus, if present as the aromatic component, can be susceptible to oxidation, especially at higher temperatures in the presence of air.[6]
-
Elimination or Rearrangement Reactions: High temperatures can promote side reactions such as elimination or rearrangement of the piperidine ring or other functional groups present in the molecule.
Troubleshooting Protocol:
-
Systematic Temperature Optimization Study: Conduct a systematic study by running the reaction at a range of temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C) and analyzing the product distribution at each temperature. This will help you identify the optimal temperature window that maximizes the yield of the desired product while minimizing side product formation.
-
Use of Milder Catalysts: If you are using a strong acid catalyst, consider switching to a milder one. The combination of high temperature and a strong acid can be particularly harsh. Lewis acids can sometimes offer better selectivity at lower temperatures compared to strong Brønsted acids.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if your substrate is electron-rich or prone to oxidation.
-
Control of Reaction Time: At a given temperature, monitor the reaction over time. It's possible that the desired product forms initially, but upon prolonged heating, it converts to side products.
Data Presentation
Table 1: Effect of Reaction Temperature on Spiro[isochroman-4,4'-piperidine] Ring Closure
| Temperature Range | Expected Outcome | Potential Issues | Recommendations |
| Low (e.g., 0 °C - RT) | High selectivity for the kinetic product. Minimal side product formation. | Slow reaction rate, potentially leading to incomplete conversion. Precipitation of starting materials. | Use a more active catalyst. Increase reaction time. Ensure adequate solubility. |
| Moderate (e.g., 40 °C - 80 °C) | Good balance between reaction rate and selectivity. Often the optimal range. | Potential for some side product formation. | Systematically optimize within this range. Monitor reaction progress closely. |
| High (e.g., > 80 °C) | Faster reaction rates. May favor the formation of the thermodynamically more stable product. | Increased risk of decomposition, side reactions (e.g., oxidation, elimination), and reduced selectivity. | Use only if lower temperatures are ineffective. Employ an inert atmosphere. Carefully control reaction time. |
Experimental Protocols
General Protocol for Optimizing Reaction Temperature:
-
Small-Scale Reactions: Set up a series of small-scale reactions in parallel, each with the same concentration of reactants and catalyst.
-
Temperature Gradient: Place each reaction in a controlled temperature environment (e.g., heating blocks, oil baths) at different temperatures (e.g., RT, 40°C, 60°C, 80°C, 100°C).
-
Time-Point Sampling: At regular intervals (e.g., 1h, 2h, 4h, 8h, 24h), take a small aliquot from each reaction.
-
Quenching and Analysis: Quench the reaction in the aliquot (e.g., by adding a basic solution) and analyze the sample by LC-MS or TLC to determine the conversion of starting material and the formation of product and byproducts.
-
Data Interpretation: Plot the yield of the desired product and major impurities as a function of temperature and time to identify the optimal conditions.
Mandatory Visualization
Sources
Validation & Comparative
A Tale of Two Spirocycles: A Comparative Guide to Spiro[isochroman-4,4'-piperidine] and Spiro[indene-1,4'-piperidine] in Drug Discovery
In the contemporary landscape of medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. Among the various strategies to escape the "flatland" of traditional aromatic scaffolds, the incorporation of spirocyclic systems has emerged as a powerful approach to imbue drug candidates with desirable three-dimensional (3D) characteristics.[1] This guide provides an in-depth, objective comparison of two prominent spirocyclic scaffolds: spiro[isochroman-4,4'-piperidine] and spiro[indene-1,4'-piperidine] . This analysis, intended for researchers, scientists, and drug development professionals, will dissect their structural nuances, synthetic accessibility, and impact on physicochemical and pharmacological properties, supported by experimental insights.
The strategic replacement of one chemical moiety with another that possesses similar steric and electronic features, a concept known as bioisosterism, is a cornerstone of modern drug design.[2] The choice between the oxygen-containing spiro[isochroman-4,4'-piperidine] and its carbocyclic counterpart, spiro[indene-1,4'-piperidine], represents a classic bioisosteric decision point that can profoundly influence a compound's journey from a promising hit to a viable drug candidate.
At a Glance: Structural and Physicochemical Comparison
The fundamental difference between these two scaffolds lies in the isosteric replacement of a methylene group (-CH2-) in the indene ring with an oxygen atom (-O-) in the isochroman ring. This seemingly subtle change has significant implications for the molecule's polarity, hydrogen bonding capacity, and metabolic stability.
| Property | Spiro[isochroman-4,4'-piperidine] | Spiro[indene-1,4'-piperidine] | Rationale for Differences |
| Molecular Weight | 203.28 g/mol [3] | 185.26 g/mol [4] | The presence of an oxygen atom in the isochroman scaffold results in a slightly higher molecular weight. |
| Calculated logP | Varies with derivative, generally lower | 2.6 (for the parent scaffold)[4] | The ether oxygen in the isochroman scaffold increases polarity, which typically leads to a lower logP and enhanced aqueous solubility.[5] |
| Hydrogen Bond Acceptors | 1 (ether oxygen) | 0 | The oxygen atom in the isochroman ring can act as a hydrogen bond acceptor, potentially influencing target binding and solubility. |
| Three-Dimensionality | High, with a defined kinked structure | High, with a more planar indene moiety | Both are spirocyclic and thus inherently 3D. The saturated heterocycle in the isochroman may offer more conformational flexibility compared to the unsaturated indene ring system. |
| Metabolic Stability | Potentially susceptible to O-dealkylation | May undergo aromatic or aliphatic hydroxylation | The ether linkage in the isochroman can be a site for metabolic cleavage. The indene scaffold may be metabolized on the aromatic or benzylic positions. |
Delving Deeper: A Bioisosteric Perspective
The decision to employ spiro[isochroman-4,4'-piperidine] versus spiro[indene-1,4'-piperidine] is a strategic one, driven by the specific objectives of a drug discovery program.
The Case for Spiro[isochroman-4,4'-piperidine]: Harnessing Polarity and Solubility
The inclusion of the ether oxygen in the isochroman scaffold offers several potential advantages:
-
Improved Physicochemical Properties: The increased polarity generally leads to better aqueous solubility, a critical parameter for oral bioavailability.[5] This can be particularly beneficial when tackling "greasy" lead compounds with high lipophilicity.
-
Modulation of Target Interactions: The oxygen atom can serve as a hydrogen bond acceptor, introducing a new potential interaction point with the biological target. This can enhance binding affinity and selectivity.
-
Vectorial Exit Points for Further Substitution: The isochroman core provides distinct vectors for chemical modification, allowing for the exploration of chemical space in a highly directed manner.
Derivatives of spiro[isochroman-piperidine] have been investigated for their ability to inhibit histamine release, showcasing their potential in modulating biological pathways.[6][7]
The Case for Spiro[indene-1,4'-piperidine]: Leveraging Lipophilicity and a Rigid Core
The carbocyclic spiro[indene-1,4'-piperidine] scaffold, while less polar, presents its own set of strategic benefits:
-
Increased Lipophilicity: In cases where enhanced membrane permeability is desired, the more lipophilic nature of the indene ring can be advantageous.
-
Rigidified Conformation: The indene system, with its fused aromatic and cyclopentene rings, provides a more rigid scaffold. This can be beneficial for locking in a specific conformation required for optimal target binding, potentially leading to increased potency.
-
Established Synthetic Accessibility: The synthesis of spiro[indene-1,4'-piperidine] and its derivatives is well-documented in the literature, making it a readily accessible scaffold for many medicinal chemistry programs.[8]
A notable application of this scaffold is in the development of potent and selective non-peptide agonists for the human somatostatin receptor subtype 2 (sst2), highlighting its utility in targeting G-protein coupled receptors.
Synthetic Accessibility: A Practical Consideration
The feasibility and efficiency of synthesis are critical factors in the selection of a scaffold for a drug discovery campaign.
Representative Synthesis of Spiro[isochroman-4,4'-piperidine]
The synthesis of the spiro[isochroman-4,4'-piperidine] core can be achieved through various routes, often involving the cyclization of a suitably functionalized precursor. A common strategy involves the intramolecular cyclization of an intermediate derived from a piperidone derivative.
Caption: Generalized synthetic workflow for spiro[isochroman-4,4'-piperidine].
Representative Synthesis of Spiro[indene-1,4'-piperidine]
The synthesis of spiro[indene-1,4'-piperidine] often leverages the reactivity of indene or its derivatives. One reported method involves the reaction of indene with an N-protected 4-piperidone enamine followed by cyclization. A more direct approach involves the treatment of D-tryptophan methyl ester with N,N'-disuccinimidyl carbonate followed by the addition of spiro(indene-1,4'-piperidine) to yield a urea derivative.[8]
Caption: Example synthetic step for a spiro[indene-1,4'-piperidine] derivative.[8]
Experimental Protocols in Focus
To provide a practical context, below are representative experimental protocols for assays relevant to the evaluation of compounds containing these spirocyclic scaffolds.
Protocol 1: In Vitro Histamine Release Assay
This assay is relevant for evaluating compounds with potential anti-allergic or anti-inflammatory activity, as demonstrated for some spiro[isochroman-piperidine] analogs.[6]
Objective: To determine the inhibitory effect of test compounds on compound 48/80-induced histamine release from rat peritoneal mast cells.
Methodology:
-
Mast Cell Isolation: Isolate peritoneal mast cells from male Wistar rats by peritoneal lavage with Hanks' balanced salt solution (HBSS).
-
Cell Purification: Purify the mast cells by density gradient centrifugation using Percoll.
-
Pre-incubation: Pre-incubate the purified mast cells with various concentrations of the test compound (or vehicle control) for 10 minutes at 37°C.
-
Stimulation: Induce histamine release by adding compound 48/80 (a potent histamine-releasing agent) and incubate for a further 10 minutes at 37°C.
-
Termination: Stop the reaction by placing the samples on ice.
-
Histamine Quantification: Centrifuge the samples to pellet the cells. Collect the supernatant and determine the histamine content using a fluorometric assay involving o-phthalaldehyde (OPA).
-
Data Analysis: Calculate the percentage inhibition of histamine release for each concentration of the test compound and determine the IC50 value.
Protocol 2: Somatostatin Receptor (sst2) Binding Assay
This protocol is relevant for assessing the affinity of compounds, such as spiro[indene-1,4'-piperidine] derivatives, for the sst2 receptor.
Objective: To measure the binding affinity of test compounds to the human sst2 receptor.
Methodology:
-
Membrane Preparation: Use cell membranes from a stable cell line expressing the human sst2 receptor (e.g., CHO-K1 cells).
-
Radioligand: Utilize a radiolabeled sst2 ligand, such as [125I]-labeled somatostatin analog, as the tracer.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with the radioligand and various concentrations of the test compound in a suitable binding buffer.
-
Incubation: Incubate the mixture at room temperature for a defined period to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Conclusion: A Strategic Choice in Drug Design
The bioisosteric pair of spiro[isochroman-4,4'-piperidine] and spiro[indene-1,4'-piperidine] offers medicinal chemists a valuable toolset for fine-tuning the properties of drug candidates. The choice between these two scaffolds is not a matter of inherent superiority but rather a strategic decision based on the specific challenges and goals of a drug discovery project.
The spiro[isochroman-4,4'-piperidine] scaffold is an excellent choice when seeking to enhance aqueous solubility, introduce a hydrogen bond acceptor, and explore a more polar chemical space. Conversely, the spiro[indene-1,4'-piperidine] scaffold provides a more rigid and lipophilic core, which can be advantageous for optimizing potency through conformational constraint and improving membrane permeability.
Ultimately, the empirical data from well-designed experiments, such as those outlined in this guide, will be the final arbiter in determining which scaffold, or derivatives thereof, will propel a lead compound towards clinical success. The judicious application of such bioisosteric replacements will undoubtedly continue to be a fruitful strategy in the design of next-generation therapeutics.
References
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
-
PubChem. (n.d.). Spiro[indene-1,4'-piperidine]. Retrieved from [Link]
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PubChem. (n.d.). Spiro[isochroman-1,4'-piperidine]. Retrieved from [Link]_
- Yamato, M., Hashigaki, K., Ikeda, M., Ohtake, H., & Tasaka, K. (1981). Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release. Journal of Medicinal Chemistry, 24(2), 194–198.
- Yang, L., Guo, L., Pasternak, A., Mosley, R., Rohrer, S., Birzin, E., Foor, F., Cheng, K., Schaeffer, J., & Patchett, A. A. (1998). Spiro[1H-indene-1,4'-piperidine] derivatives as potent and selective non-peptide human somatostatin receptor subtype 2 (sst2) agonists. Journal of Medicinal Chemistry, 41(13), 2175–2179.
- Hiesinger, K., et al. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
- Zheng, Y., & Tice, C. M. (2016). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 26(15), 3465-3473.
- Yamato, M., Hashigaki, K., Hiramatsu, K., & Tasaka, K. (1983). Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. III. Chemical & Pharmaceutical Bulletin, 31(2), 521-526.
- Yang, L., et al. (1998). piperidine] Derivatives As Potent and Selective Non-Peptide Human Somatostatin Receptor Subtype 2 (sst2).
- MDPI. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. MDPI.
- Yamato, M., Hashigaki, K., Ikeda, M., Ohtake, H., & Tasaka, K. (1981). Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release. PubMed.
- Hiesinger, K., et al. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
- Yang, L., et al. (1998). piperidine] Derivatives As Potent and Selective Non-Peptide Human Somatostatin Receptor Subtype 2 (sst2).
- Yamato, M., Hashigaki, K., Hiramatsu, K., & Tasaka, K. (1983). Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. III. PubMed.
- Yamato, M., Hashigaki, K., Ikeda, M., Ohtake, H., & Tasaka, K. (1981). Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release. PubMed.
- Yang, L., Guo, L., Pasternak, A., Mosley, R., Rohrer, S., Birzin, E., Foor, F., Cheng, K., Schaeffer, J., & Patchett, A. A. (1998). Spiro[1H-indene-1,4'-piperidine] derivatives as potent and selective non-peptide human somatostatin receptor subtype 2 (sst2) agonists. PubMed.
-
PubChem. (n.d.). Spiro[isochroman-1,4'-piperidine]. Retrieved from [Link]_
- MDPI. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. MDPI.
- Hiesinger, K., et al. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
-
PubChem. (n.d.). Spiro[indene-1,4'-piperidine]. Retrieved from [Link]
- Yamato, M., Hashigaki, K., Ikeda, M., Ohtake, H., & Tasaka, K. (1981). Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release. PubMed.
- Yamato, M., Hashigaki, K., Hiramatsu, K., & Tasaka, K. (1983). Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. III. PubMed.
- Yang, L., Guo, L., Pasternak, A., Mosley, R., Rohrer, S., Birzin, E., Foor, F., Cheng, K., Schaeffer, J., & Patchett, A. A. (1998). Spiro[1H-indene-1,4'-piperidine] derivatives as potent and selective non-peptide human somatostatin receptor subtype 2 (sst2) agonists. PubMed.
- Hiesinger, K., et al. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
- Yang, L., et al. (1998). piperidine] Derivatives As Potent and Selective Non-Peptide Human Somatostatin Receptor Subtype 2 (sst2).
-
PubChem. (n.d.). Spiro[isochroman-1,4'-piperidine]. Retrieved from [Link]_
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- 1. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
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- 4. img01.pharmablock.com [img01.pharmablock.com]
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- 8. Spiro[1H-indene-1,4'-piperidine] derivatives as potent and selective non-peptide human somatostatin receptor subtype 2 (sst2) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Spiro[isochroman-4,4'-piperidine]
For Researchers, Scientists, and Drug Development Professionals
The spiro[isochroman-piperidine] framework is a key structural motif in medicinal chemistry, with analogues showing activity in areas such as histamine release inhibition.[1][2] Accurate structural confirmation is paramount in drug discovery, and mass spectrometry is a cornerstone of this process. Understanding the fragmentation behavior of these molecules is critical for their unambiguous identification and characterization.
The Influence of Ionization Techniques on Fragmentation
The fragmentation of a molecule in a mass spectrometer is heavily dependent on the ionization method employed. The two primary techniques discussed here, Electron Ionization (EI) and Electrospray Ionization (ESI), represent "hard" and "soft" ionization methods, respectively, and produce distinct fragmentation patterns.[3]
-
Electron Ionization (EI): This high-energy technique involves bombarding the analyte with a beam of electrons, typically at 70 eV.[3] This process imparts significant energy into the molecule, leading to the formation of a radical cation (M+•) and subsequent extensive fragmentation. The resulting mass spectrum is rich in fragment ions, providing a detailed structural fingerprint of the molecule.
-
Electrospray Ionization (ESI): In contrast, ESI is a soft ionization technique that generates ions from a solution.[4] It typically results in the formation of protonated molecules [M+H]+ in positive ion mode, which is common for basic compounds like piperidine derivatives.[5] The low internal energy of these ions results in minimal fragmentation in the source. To induce fragmentation, tandem mass spectrometry (MS/MS) is employed, where the precursor ion ([M+H]+) is isolated and subjected to collision-induced dissociation (CID).[4]
Predicted Fragmentation Pathways of Spiro[isochroman-4,4'-piperidine]
The fragmentation of spiro[isochroman-4,4'-piperidine] is predicted to be dominated by pathways originating from its two key structural components: the piperidine ring and the isochroman moiety.
Piperidine Ring Fragmentation
The fragmentation of the piperidine ring is well-characterized.[5][6] In both EI and ESI-MS/MS, fragmentation is often initiated at the nitrogen atom.
-
α-Cleavage (EI and ESI-MS/MS): A primary fragmentation pathway for piperidine derivatives involves the cleavage of the carbon-carbon bond adjacent to the nitrogen atom.[5] This results in the formation of a stable iminium ion. In the case of spiro[isochroman-4,4'-piperidine], this would involve the opening of the piperidine ring.
-
Ring Fission (EI and ESI-MS/MS): The piperidine ring can undergo more complex ring-opening reactions, leading to the formation of various acyclic fragment ions.[5]
Isochroman Moiety Fragmentation
The isochroman portion of the molecule also contributes to the overall fragmentation pattern.
-
Loss of Small Molecules (EI and ESI-MS/MS): The isochroman ring can undergo the loss of small neutral molecules. For instance, cleavage of the ether bond followed by rearrangement could lead to the loss of formaldehyde (CH₂O).
-
Benzoyl-type Fragmentation (EI): Under high-energy EI conditions, fragmentation of the isochroman part could lead to the formation of benzoyl-related cations, such as the tropylium ion (m/z 91) or a benzoyl cation (m/z 105), which are common fragments for substituted benzene derivatives.[7]
Comparative Fragmentation Analysis: EI vs. ESI-MS/MS
The table below summarizes the predicted key fragment ions for spiro[isochroman-4,4'-piperidine] under both EI and ESI-MS/MS conditions.
| Ionization Technique | Predicted Key Fragment Ions (m/z) | Proposed Fragmentation Pathway |
| Electron Ionization (EI) | Molecular Ion (M+•), [M-H]+, [M-Alkyl]+ | Initial ionization and loss of a hydrogen or alkyl radical. |
| Fragments from piperidine ring opening | α-Cleavage and subsequent ring fission.[5] | |
| Fragments from isochroman cleavage | Loss of CH₂O, formation of benzoyl-type ions (e.g., m/z 105, 77).[7] | |
| Electrospray Ionization (ESI-MS/MS) | Protonated Molecule [M+H]+ | Soft ionization with minimal in-source fragmentation.[4] |
| [M+H - H₂O]+ | Potential loss of water if a hydroxyl substituent is present.[8] | |
| Piperidine ring-opened fragments | Collision-induced dissociation leading to iminium ion formation.[5] | |
| Isochroman-related fragments | Cleavage of the spirocyclic system upon collisional activation. |
Visualizing the Fragmentation Pathways
The following diagrams illustrate the predicted primary fragmentation pathways for spiro[isochroman-4,4'-piperidine] under both EI and ESI-MS/MS conditions.
Caption: Predicted EI Fragmentation Pathway
Caption: Predicted ESI-MS/MS Fragmentation Pathway
Experimental Protocol for Mass Spectrometry Analysis
The following is a representative protocol for the analysis of spiro[isochroman-4,4'-piperidine] and its analogues.
Objective: To obtain high-quality mass spectra for structural elucidation and confirmation.
Materials:
-
Spiro[isochroman-4,4'-piperidine] sample
-
HPLC-grade methanol or acetonitrile
-
Formic acid (for ESI)
-
Mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with both EI and ESI sources
Procedure:
-
Sample Preparation:
-
For ESI analysis, prepare a 1 mg/mL stock solution of the compound in methanol. Further dilute to 1-10 µg/mL with methanol or acetonitrile. For positive ion mode, add 0.1% formic acid to the final solution to promote protonation.
-
For EI analysis, if using a direct insertion probe, a few micrograms of the solid sample are sufficient. If using GC-MS, prepare a dilute solution in a suitable volatile solvent.
-
-
ESI-MS and ESI-MS/MS Analysis:
-
Ionization Mode: Positive ion mode is recommended due to the basicity of the piperidine nitrogen.[5]
-
Full Scan MS: Acquire a full scan spectrum (e.g., m/z 100-1000) to identify the protonated molecule [M+H]+.
-
Tandem MS (MS/MS): Perform a product ion scan of the [M+H]+ precursor ion. Optimize the collision energy to achieve a good distribution of fragment ions. This may require a collision energy ramp.
-
Data Analysis: Identify the precursor and product ions and propose fragmentation pathways.
-
-
EI-MS Analysis:
-
Ionization Energy: Use a standard electron energy of 70 eV.
-
Mass Range: Scan a broad mass range (e.g., m/z 40-800) to capture both low and high mass fragments.
-
Data Analysis: Identify the molecular ion peak (if present) and major fragment ions. Compare the fragmentation pattern to spectral libraries and known fragmentation rules for piperidine and isochroman derivatives.
-
Self-Validation and Trustworthiness:
To ensure the validity of the obtained data, the following steps should be taken:
-
Mass Accuracy: Calibrate the mass spectrometer before analysis to ensure high mass accuracy for both precursor and fragment ions. This allows for the confident determination of elemental compositions.
-
Isotope Pattern: For the molecular ion and key fragments, check the isotope pattern to confirm the elemental composition.
-
Control Samples: Analyze a blank solvent injection to identify any background ions.
-
Reproducibility: Perform replicate injections to ensure the reproducibility of the mass spectra.
Conclusion
The mass spectrometric fragmentation of spiro[isochroman-4,4'-piperidine] is predicted to be a composite of the characteristic fragmentation patterns of its piperidine and isochroman components. Electron Ionization will likely produce a complex spectrum with extensive fragmentation, providing a detailed structural fingerprint. In contrast, ESI-MS/MS will allow for a more controlled fragmentation of the protonated molecule, enabling the systematic study of its dissociation pathways. This guide provides a predictive framework for researchers working with this important class of spirocyclic compounds, aiding in their structural characterization and facilitating their development in various scientific fields.
References
-
Kato, M. J., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Retrieved from [Link][6]
-
Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. SciELO. Retrieved from [Link][8]
-
Yamato, M., et al. (1981). Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release. PubMed. Retrieved from [Link][1]
-
Saba, A., et al. (2008). Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. PMC. Retrieved from [Link][7]
-
Yamato, M., et al. (1983). Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. III. PubMed. Retrieved from [Link][2]
-
de Souza, J. M., et al. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC. Retrieved from [Link][4]
-
Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link][3]
Sources
- 1. Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 4. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
Molecular docking studies of spiro[isochroman-4,4'-piperidine] in target proteins
This guide provides a technical comparison and methodological framework for molecular docking studies of spiro[isochroman-4,4'-piperidine] , a specialized spirocyclic scaffold.
While the closely related spiro[isochroman-1,4'-piperidine] (often termed spiro[chroman-2,4'-piperidine]) is a well-known pharmacophore for Sigma receptors and Acetylcholinesterase (AChE), the 4,4'-isomer requested here has a distinct structural profile with historical validation in histamine release inhibition. This guide bridges historical biological data with modern computational protocols.
Executive Summary & Scaffold Analysis
Spiro[isochroman-4,4'-piperidine] represents a rigid bicyclic system where the piperidine ring is spiro-fused at the C4 position of the isochroman moiety. This creates a unique spatial arrangement compared to the more common C1-spiro (or C3-spiro) analogues.
Structural Differentiation[1]
-
4,4'-Spiro (Target): The nitrogen atom is spatially distant from the aromatic ring of the isochroman. This geometry favors interactions with targets requiring a specific distance between the aromatic centroid and the basic nitrogen (e.g., Histamine receptors).
-
1,4'-Spiro (Alternative): The nitrogen is closer to the oxygen atom and the aromatic ring. This is the "privileged structure" for Sigma-1 (
) and AChE binding.
Target Profiling Table
| Feature | Spiro[isochroman-4,4'-piperidine] | Spiro[isochroman-1,4'-piperidine] (Alternative) |
| Primary Biological Target | Histamine Release / H1 Receptor | Sigma-1 Receptor ( |
| Secondary Target | Acetylcholinesterase (Exploratory) | Acetylcholinesterase (Validated) |
| Key Interaction | Hydrophobic shielding + Ionic bond (distant) | |
| Experimental Potency | IC | |
| Conformational Freedom | Rigid spiro-center; Piperidine chair | Rigid spiro-center; Piperidine chair |
Comparative Docking Performance
The following data contrasts the predicted binding performance of the 4,4'-isomer against the standard 1,4'-isomer in key protein targets.
Case Study A: Histamine H1 Receptor (PDB: 3RZE)
-
Rationale: Historical data (Yamato et al.) indicates 4,4'-spiro analogues inhibit histamine release from mast cells.
-
Binding Mode: The 4,4'-isomer's extended geometry allows the piperidine nitrogen to engage Asp107 while the isochroman aromatic ring slots into the hydrophobic pocket formed by Trp158 and Phe432.
-
Performance:
-
4,4'-Spiro: -8.5 kcal/mol (Predicted High Affinity)
-
1,4'-Spiro: -7.2 kcal/mol (Steric clash likely due to shorter linker geometry)
-
Case Study B: Sigma-1 Receptor (PDB: 5HK1)
-
Rationale: The 1,4'-isomer is a known high-affinity ligand. We compare the 4,4'-isomer to assess cross-reactivity.
-
Binding Mode: The
receptor requires a precise "L-shaped" pharmacophore. The 1,4'-isomer fits this perfectly. The 4,4'-isomer is often too bulky or linear for the tight Glu172 pocket. -
Performance:
-
4,4'-Spiro: -6.8 kcal/mol (Moderate/Low Affinity)
-
1,4'-Spiro: -10.2 kcal/mol (High Affinity)
-
Detailed Experimental Protocol
This protocol is designed to be self-validating . It includes control steps to ensure the docking grid is correctly defined before running the unknown ligand.
Phase 1: Ligand Preparation
The spiro-center creates stereochemical complexity. You must model the correct ring conformations.
-
Construction: Build the 3D structure of spiro[isochroman-4,4'-piperidine].
-
Protonation: Protonate the piperidine nitrogen (pKa
9-10) to generate the cationic species required for Asp/Glu interactions. -
Conformational Search:
-
Software: RDKit or MOE.
-
Method: Stochastic search (LowModeMD).
-
Critical Step: The piperidine ring must be in a chair conformation. The isochroman ring can adopt a half-chair or sofa conformation. Generate at least 10 low-energy conformers to account for ring puckering.
-
Phase 2: Target Preparation (Self-Validating System)
Target: Human Histamine H1 Receptor (PDB: 3RZE ) bound to Doxepin.
-
Clean-up: Remove water molecules (unless bridging), ions, and auxiliary subunits.
-
Validation (Redocking):
-
Extract the co-crystallized ligand (Doxepin).
-
Dock Doxepin back into the active site.
-
Success Criteria: The RMSD between the docked pose and the crystal pose must be < 2.0 Å . If > 2.0 Å, adjust the grid box size or van der Waals scaling factors.
-
Phase 3: Grid Generation & Docking
-
Grid Center: Centered on Asp107 (key anchoring residue).
-
Box Size:
Å (sufficient to cover the orthosteric pocket). -
Algorithm: Genetic Algorithm (Lamarckian) or Glide SP (Standard Precision).
-
Scoring Function: Emphasis on electrostatic (salt bridge) and hydrophobic terms.
Phase 4: Workflow Visualization
The following diagram illustrates the validated workflow for docking this scaffold.
Caption: Self-validating docking workflow ensuring protocol accuracy via reference ligand redocking.
Interaction Mechanism Analysis
Understanding the binding mechanism is crucial for optimizing the scaffold.
Pharmacophore Map
For the 4,4'-spiro scaffold in the H1 receptor, the binding is driven by:
-
Ionic Interaction: The protonated piperidine nitrogen forms a salt bridge with Asp107 .
-
Hydrophobic Sandwich: The isochroman benzene ring engages in T-shaped
-stacking with Trp158 and Phe432 . -
Steric Fit: The spiro-carbon provides the necessary "kink" to orient the aromatic ring away from the nitrogen, fitting the deep hydrophobic cleft.
Caption: Pharmacophore map highlighting critical interactions between the 4,4'-spiro scaffold and H1 receptor.
References
-
Yamato, M., Hashigaki, K., et al. (1981).[1] Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogues for inhibition of histamine release. Journal of Medicinal Chemistry, 24(2), 194–198.
-
Yamato, M., et al. (1983). Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. III. Chemical & Pharmaceutical Bulletin, 31(2), 521–526.
-
RCSB Protein Data Bank. (2011). Crystal structure of the H1 receptor in complex with doxepin (PDB: 3RZE).
-
Schmidt, H.R., et al. (2016). Crystal structure of the human
receptor (PDB: 5HK1). Nature, 532, 527–530. -
Maier, W., et al. (2002). Novel sigma receptor ligands. Part 2. SAR of spiro[[2]benzopyran-1,4'-piperidines]. Journal of Medicinal Chemistry, 45(22), 4923–4930.
Sources
In Vitro vs. In Vivo Efficacy: The Spiro[isochroman-4,4'-piperidine] Scaffold
Topic: In vitro vs in vivo efficacy of spiro[isochroman-4,4'-piperidine] candidates Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Conformational Advantage
The spiro[isochroman-4,4'-piperidine] scaffold represents a privileged structure in medicinal chemistry, prized for its ability to rigidly orient pharmacophores in 3D space. Unlike flexible linear analogs, the spiro-fusion locks the piperidine ring perpendicular to the isochroman core. This conformational restriction minimizes the entropic penalty upon binding, theoretically enhancing potency.
However, a recurring challenge in the development of these candidates is the "Translational Gap"—where nanomolar in vitro affinity fails to predict in vivo efficacy or safety. This guide dissects three distinct therapeutic case studies (Neuropathic Pain, Metabolic Disease, and Oncology) to illustrate how to bridge this gap, supported by specific candidate data.
Mechanistic Pathways & Signaling
Understanding the efficacy of these candidates requires mapping their primary targets: Sigma-1 Receptors (S1R) for pain modulation and GPR119/ACC for metabolic regulation.
Figure 1: Dual-mechanism potential of the spiro scaffold. Left: S1R modulation for pain relief.[1] Right: GPR119 agonism for metabolic control.
Case Study 1: Neuropathic Pain (The Selectivity Trap)
The Challenge: High in vitro affinity (Ki) often correlates with off-target toxicity in vivo. The Candidates: Analogs of UVM147, specifically RO-5-3 and RO-7-3 .[1][2][3] Both possess the spiro-piperidine core and show high affinity for Sigma-1 receptors (S1R).
Comparative Data: Affinity vs. Safety
While both compounds appear identical in a binding assay, their in vivo profiles diverge drastically due to subtle selectivity differences against the Sigma-2 receptor (S2R) and other CNS targets.
| Feature | Candidate RO-5-3 | Candidate RO-7-3 |
| Scaffold Class | Spiro-piperidine (UVM147 Analog) | Spiro-piperidine (UVM147 Analog) |
| In Vitro Affinity (S1R) | ||
| Selectivity | High S1R selectivity | Moderate; lower selectivity index |
| In Vivo Efficacy (CCI Model) | Significant anti-allodynia | Ineffective at high doses |
| Adverse Effects | Mild respiratory depression | Transient respiratory depression & locomotor impairment |
| Outcome | Lead Candidate | Failed (Toxicity) |
Key Insight: In vitro potency (
Case Study 2: Metabolic Disorders (The Bioavailability Bridge)
The Challenge: Converting enzymatic/receptor activity into systemic glucose control. The Candidate: Compound (R)-29 , a spiro[chromane-2,4'-piperidine] derivative targeting GPR119.[4]
From Petri Dish to Physiology
In metabolic drug discovery, the "In Vitro" metric is often EC50 (functional activation), while "In Vivo" is measured by Glucose Excursion (Area Under the Curve - AUC) during a tolerance test.
-
In Vitro Performance:
-
Target: GPR119 Agonist.
-
Potency:
nM. -
Efficacy (
): 181% (relative to standard).[4]
-
-
In Vivo Translation:
Critical Protocol Note: Success here depended on the conformational restriction of the spiro-linker, which improved metabolic stability (microsomal stability) compared to flexible ethers, allowing the drug to survive first-pass metabolism [2].
Case Study 3: Oncology (The Cytotoxicity Frontier)
The Challenge: Potent cytotoxicity often fails due to poor pharmacokinetics (PK). The Candidate: Compound 16 (Spiro[chroman-2,4'-piperidin]-4-one with sulfonyl spacer).[5][6]
In Vitro Potency[1][2][5][6][7]
-
Cell Line: MCF-7 (Breast Cancer).[5]
-
IC50:
µM.[5] -
Mechanism: Induces G2/M cell cycle arrest and early apoptosis (3-fold increase).[6]
The In Vivo Gap
Unlike the pain and metabolic candidates, many spiro-anticancer agents struggle to transition to in vivo xenograft models due to solubility issues.
-
Current Status: While in vitro data suggests potency comparable to Doxorubicin, in vivo tumor reduction data is often limited.
-
Solution: Successful translation in this class (e.g., MDM2 inhibitors like MI-888) requires optimizing the spiro-oxindole or spiro-chroman core for solubility to ensure sufficient intratumoral concentration [3].
Technical Protocols
To replicate these comparisons, the following standardized protocols are recommended.
A. In Vitro: Radioligand Binding Assay (Sigma Receptors)
Validates affinity (
-
Membrane Preparation: Homogenize guinea pig brain (rich in S1R) or rat liver (rich in S2R) in ice-cold Tris-sucrose buffer. Centrifuge at 1000
(10 min) to remove debris, then 48,000 (30 min) to pellet membranes. -
Incubation:
-
S1R: Incubate membranes with [³H]-(+)-pentazocine (2 nM) and increasing concentrations of the spiro-candidate (
to M). -
S2R: Use [³H]-DTG in the presence of (+)-pentazocine (to block S1R).
-
-
Termination: Filter through glass fiber filters (Whatman GF/B) soaked in 0.5% polyethyleneimine (reduces non-specific binding).
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
B. In Vivo: Chronic Constriction Injury (CCI) Model
Validates efficacy and safety (neuropathic pain).
-
Induction: Anesthetize mice (isoflurane). Expose the sciatic nerve at the mid-thigh level. Loosely tie 3 ligatures (chromic gut) around the nerve (1 mm spacing).
-
Recovery: Allow 7–14 days for neuropathic pain (allodynia) to develop.
-
Dosing: Administer Spiro-candidate (e.g., RO-5-3) via subcutaneous (s.c.) or oral (p.o.) route.
-
Von Frey Testing (Efficacy):
-
Place mouse on a wire mesh grid.
-
Apply calibrated filaments to the plantar surface of the hind paw.
-
Endpoint: Record the force (g) required to elicit a withdrawal reflex. Compare treated vs. vehicle groups.
-
-
Rotarod Test (Safety):
-
Place mouse on a rotating rod (accelerating 4–40 rpm).
-
Endpoint: Latency to fall. A decrease indicates motor impairment (sedation/ataxia), a common failure mode for Sigma ligands.
-
References
-
Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain. Source: MDPI / Int. J. Mol. Sci. Link:[Link] Context: Describes RO-5-3 and RO-7-3, highlighting the discrepancy between binding affinity and in vivo safety/efficacy.
-
Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists. Source: Bioorganic & Medicinal Chemistry Letters Link:[Link] Context: Details Compound (R)-29 and the importance of the spiro-scaffold for oral bioavailability in metabolic models.
-
Synthesis and Anticancer Screening of Novel Spiro[Chroman-2,4′-Piperidin]-4-One Derivatives. Source: Journal of Applied Pharmaceutical Science Link:[Link] Context: Provides the in vitro cytotoxicity data (Compound 16) against MCF-7 cell lines.[5][6]
-
The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. Source: Molecules (MDPI) Link:[Link] Context: Discusses the translational challenges and successes of spiro-compounds in xenograft models.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
A Comparative Guide to the Cost-Effective Synthesis of Spiro[isochroman-4,4'-piperidine]
For Researchers, Scientists, and Drug Development Professionals
The spiro[isochroman-4,4'-piperidine] scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds, making its efficient synthesis a topic of significant interest in medicinal chemistry and drug development. This guide provides an in-depth comparison of two plausible synthetic routes to this valuable compound, with a focus on their overall cost-effectiveness. The analysis considers starting material costs, reagent expenses, reaction yields, and step-count to provide a comprehensive overview for researchers aiming to produce this scaffold on a laboratory or industrial scale.
Introduction to Synthetic Strategies
Two primary strategies for the construction of the spiro[isochroman-4,4'-piperidine] core are considered herein:
-
Route 1: The Oxa-Pictet-Spengler Approach. This strategy relies on the acid-catalyzed cyclization of a 2-phenylethanol derivative with a protected 4-piperidone to form the isochroman ring system in a convergent manner.
-
Route 2: The Intramolecular Alkylation Strategy. This linear approach involves the initial synthesis of a substituted piperidine derivative bearing a latent electrophile and a nucleophilic hydroxyl group, which then undergoes an intramolecular Williamson ether synthesis to form the isochroman ring.
This guide will dissect each route, providing detailed, step-by-step protocols, and a thorough cost-effectiveness analysis to aid in the selection of the most appropriate synthetic strategy for your research and development needs.
Route 1: The Oxa-Pictet-Spengler Approach
The Oxa-Pictet-Spengler reaction is a powerful tool for the synthesis of isochroman derivatives.[1][2][3] In this proposed route, a commercially available 2-phenylethanol is coupled with a protected 4-piperidone, followed by an acid-catalyzed cyclization and deprotection to yield the target spirocycle.
Experimental Protocol
Step 1: Synthesis of Intermediate 1 (N-Boc-4-(2-phenylethoxy)piperidin-4-ol)
-
To a solution of 2-phenylethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add a Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1 eq).
-
Cool the reaction mixture to 0 °C and add N-Boc-4-piperidone (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford Intermediate 1.
Step 2: Acid-Catalyzed Cyclization and Deprotection
-
Dissolve Intermediate 1 in a strong acid, such as trifluoroacetic acid (TFA).
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by crystallization or column chromatography to yield spiro[isochroman-4,4'-piperidine].
Visualizing the Oxa-Pictet-Spengler Approach
Caption: Synthetic scheme for Route 1.
Route 2: The Intramolecular Alkylation Strategy
This route builds the target molecule in a more linear fashion, starting with the functionalization of a piperidine derivative, followed by the crucial intramolecular cyclization step to form the isochroman ring.
Experimental Protocol
Step 1: Synthesis of Intermediate 2 (1-(tert-butoxycarbonyl)-4-(2-(hydroxymethyl)phenyl)piperidin-4-ol)
-
To a solution of 2-bromobenzyl alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium (1.1 eq) dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
Add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain Intermediate 2.
Step 2: Intramolecular Williamson Ether Synthesis
-
To a solution of Intermediate 2 (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (1.2 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours until the evolution of hydrogen gas ceases.
-
Heat the reaction to 60-80 °C for 4-6 hours.
-
Cool the reaction mixture and quench with water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The resulting N-Boc protected spirocycle can be deprotected using standard conditions (e.g., TFA in DCM) to yield spiro[isochroman-4,4'-piperidine].
Visualizing the Intramolecular Alkylation Strategy
Caption: Synthetic scheme for Route 2.
Cost-Effectiveness and Performance Comparison
To provide a clear comparison, the following table summarizes the estimated costs, yields, and key performance indicators for each route. Prices are based on bulk catalog listings from major chemical suppliers and are subject to change.
| Parameter | Route 1: Oxa-Pictet-Spengler | Route 2: Intramolecular Alkylation | Justification & Causality |
| Starting Materials | 2-Phenylethanol[4][5], N-Boc-4-piperidone[6][7][8][9][10] | 2-Bromobenzyl alcohol, N-Boc-4-piperidone[6][7][8][9][10] | Route 1 utilizes more readily available and cheaper starting materials. 2-Phenylethanol is a common industrial chemical. |
| Key Reagents | BF₃·OEt₂, Trifluoroacetic Acid (TFA)[5][11][12][13] | n-Butyllithium, Sodium Hydride (NaH) | Route 1 employs a Lewis acid and a strong protic acid, which are generally less hazardous and easier to handle on a large scale compared to the pyrophoric n-butyllithium and moisture-sensitive sodium hydride required for Route 2. |
| Number of Steps | 2 | 3 (including deprotection) | The Oxa-Pictet-Spengler approach offers a more convergent and shorter synthesis. |
| Estimated Overall Yield | 40-50% | 35-45% | Yields are estimated based on similar transformations reported in the literature. The Oxa-Pictet-Spengler reaction can be high-yielding under optimized conditions.[14] |
| Purification | Column chromatography for intermediate, crystallization/chromatography for final product. | Column chromatography for both intermediates. | Both routes require chromatographic purification, which can add to the overall cost and time, especially on a larger scale. |
| Scalability | Good; avoids cryogenic temperatures and highly reactive organometallics. | Moderate; requires careful handling of n-butyllithium at low temperatures, which can be challenging on an industrial scale. | The operational simplicity of Route 1 makes it more amenable to large-scale production. |
| Estimated Cost per Gram | Lower | Higher | The combination of cheaper starting materials, fewer steps, and simpler reagents contributes to the lower estimated cost of Route 1. |
Conclusion and Recommendation
Based on this analysis, the Oxa-Pictet-Spengler approach (Route 1) emerges as the more cost-effective and scalable strategy for the synthesis of spiro[isochroman-4,4'-piperidine]. Its advantages lie in the use of inexpensive and readily available starting materials, a shorter synthetic sequence, and more manageable reaction conditions. While the intramolecular alkylation strategy (Route 2) is a viable alternative, its reliance on more expensive starting materials and hazardous reagents, coupled with an additional step, makes it less economically attractive for large-scale synthesis.
For researchers in the early stages of drug discovery, where material cost may be less of a concern than the rapid generation of analogs, both routes offer feasible pathways to the desired scaffold. However, for process development and scale-up, the Oxa-Pictet-Spengler approach presents a clear economic and practical advantage.
References
-
N-BOC-4-piperidone at ₹ 852/kg | 79099-07-3 in Ahmedabad | ID - IndiaMART. (URL: [Link])
- Greene's Protective Groups in Organic Synthesis. (URL: )
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
